molecular formula C4H7N3O2 B143607 5-(Aminomethyl)imidazolidine-2,4-dione CAS No. 137350-53-9

5-(Aminomethyl)imidazolidine-2,4-dione

Cat. No.: B143607
CAS No.: 137350-53-9
M. Wt: 129.12 g/mol
InChI Key: CZYMNCPDEOQKIL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)imidazolidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C4H7N3O2 and its molecular weight is 129.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

137350-53-9

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

5-(aminomethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C4H7N3O2/c5-1-2-3(8)7-4(9)6-2/h2H,1,5H2,(H2,6,7,8,9)

InChI Key

CZYMNCPDEOQKIL-UHFFFAOYSA-N

SMILES

C(C1C(=O)NC(=O)N1)N

Canonical SMILES

C(C1C(=O)NC(=O)N1)N

Synonyms

2,4-Imidazolidinedione,5-(aminomethyl)-(9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-(Aminomethyl)imidazolidine-2,4-dione: Physicochemical Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, five-membered ring structure, rich in hydrogen bond donors and acceptors, provides an excellent platform for designing molecules with specific biological activities. Hydantoin derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[3][4] This guide focuses on a specific, yet underexplored, derivative: 5-(Aminomethyl)imidazolidine-2,4-dione. The introduction of a primary aminomethyl group at the C5 position is anticipated to significantly influence the molecule's basicity, polarity, and potential for biological interactions, making it a compound of considerable interest for drug discovery and development. This document aims to provide a comprehensive technical overview of its core basic properties, from its physicochemical characteristics and synthesis to its potential therapeutic applications, offering a foundational resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the design of analytical methods and formulations. While specific experimental data for this compound is scarce, we can extrapolate its properties based on the known characteristics of the hydantoin ring and the aminomethyl substituent.

pKa, Solubility, and Stability

The presence of both acidic and basic centers in this compound governs its ionization state at different pH values, which in turn affects its solubility and biological activity. The imidazolidine-2,4-dione ring contains two amide protons (N1-H and N3-H) that are weakly acidic, with pKa values typically in the range of 8-10 for similar structures. The primary amine of the aminomethyl group is basic, with an expected pKa value around 9-10.

The polar nature of both the hydantoin ring and the aminomethyl group suggests good solubility in polar protic solvents such as water and alcohols. Conversely, it is expected to have limited solubility in nonpolar organic solvents.

The stability of the imidazolidine-2,4-dione ring is a critical consideration. It can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening. The aminomethyl group is generally stable, but the primary amine can be susceptible to oxidation.

PropertyPredicted Value/CharacteristicRationale/Supporting Evidence
Molecular Formula C₄H₇N₃O₂-
Molecular Weight 145.12 g/mol -
pKa (Acidic) ~8-10 (Imide N-H)Based on pKa values of similar hydantoin derivatives.
pKa (Basic) ~9-10 (Primary Amine)Typical pKa for a primary alkyl amine.
Solubility High in polar protic solvents (e.g., water, methanol, ethanol). Low in nonpolar organic solvents (e.g., hexane, toluene).The presence of multiple hydrogen bond donors and acceptors (amine and imide groups) enhances solubility in polar solvents.[5] The solubility of similar small, polar molecules is generally high in water.[6]
Stability Stable at neutral pH. Susceptible to hydrolysis under strong acidic or basic conditions. Potential for oxidation of the primary amine.The hydantoin ring can undergo ring-opening hydrolysis.[7] Primary amines can be oxidized. The stability of similar compounds is pH and temperature-dependent.[8][9][10]

Synthesis and Reactivity

A plausible and efficient synthesis of this compound can be designed based on well-established methods for the formation of 5-substituted hydantoins.

Proposed Synthetic Pathway: Urech Hydantoin Synthesis

The Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization, is a suitable approach.[11][12]

Urech_Synthesis cluster_0 Step 1: Carbamoylation cluster_1 Step 2: Cyclization A β-Aminoalanine C Carbamoyl Intermediate A->C Reaction B Potassium Cyanate (KOCN) E This compound C->E Reaction D Acid (e.g., HCl) Potential_MOA A This compound B Enzyme Active Site A->B Binds to C Receptor Binding Pocket A->C Interacts with D Bacterial Cell Wall A->D Targets E Inhibition of Enzyme Activity B->E F Modulation of Receptor Signaling C->F G Disruption of Cell Wall Integrity D->G

Caption: Potential mechanisms of action for this compound.

In Vitro Assay Workflow

To evaluate the potential biological activities of this compound, a systematic in vitro screening approach is recommended.

In_Vitro_Workflow A Compound Synthesis & Characterization B Primary Screening (e.g., Enzyme Inhibition, Receptor Binding, Antimicrobial Activity) A->B C Hit Identification B->C D Secondary Assays (e.g., IC50/EC50 Determination, Selectivity Profiling) C->D E Lead Optimization D->E

Caption: A general workflow for the in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa values of this compound. [13][14][15][16]

  • Preparation:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Calibrate a pH meter with standard buffer solutions.

  • Titration:

    • Pipette a known volume of the compound solution into a beaker.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

    • Add the strong base titrant in small, precise increments, recording the pH after each addition.

    • Continue the titration past the equivalence point(s).

    • Repeat the titration with the strong acid titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general workflow for the analysis of this compound by HPLC. [17][18]

  • Instrumentation and Conditions:

    • Column: A reverse-phase C18 column is a suitable starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the compound absorbs (likely around 210 nm for the hydantoin ring) or mass spectrometry for higher sensitivity and specificity.

  • Sample Preparation:

    • Dissolve the compound in a suitable solvent (e.g., the initial mobile phase composition) to a known concentration.

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Inject a known volume of the sample onto the HPLC system.

    • Record the chromatogram and determine the retention time and peak area of the compound.

  • Quantification (if required):

    • Prepare a calibration curve using standard solutions of known concentrations.

    • Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.

Conclusion

This compound represents a promising, yet largely unexplored, molecule with significant potential in drug discovery. Its unique combination of a proven pharmacophoric scaffold and a versatile primary amine functional group warrants further investigation. This guide, by synthesizing available knowledge and providing predictive insights, serves as a foundational resource to stimulate and support future research into the synthesis, characterization, and biological evaluation of this intriguing compound. The proposed protocols and workflows offer a practical starting point for researchers to unlock the full therapeutic potential of this compound and its derivatives.

References

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  • Synthesis of 5-hydroxy hydantoins via a Tandem process. (2014). Tetrahedron Letters, 55(40), 5519-5521. [Link]

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. (2022). Molecules, 27(17), 5484. [Link]

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Sources

5-(Aminomethyl)imidazolidine-2,4-dione mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(Aminomethyl)imidazolidine-2,4-dione

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. From the anticonvulsant effects of phenytoin to the androgen receptor antagonism of nilutamide, the versatility of the hydantoin ring system has been well-established. The substituent at the 5-position of the hydantoin ring is a key determinant of its biological activity, and a wide variety of 5-substituted hydantoins have been synthesized and evaluated for their therapeutic potential. This guide focuses on this compound, a less-characterized derivative, and explores its putative mechanisms of action based on the known biological activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological investigation of novel hydantoin derivatives.

Putative Mechanisms of Action of this compound

Given the limited direct research on this compound, its mechanism of action remains to be definitively elucidated. However, based on the established activities of other 5-substituted hydantoins, several plausible hypotheses can be formulated. The presence of a basic aminomethyl group at the 5-position suggests potential interactions with targets that have acidic residues in their binding sites.

Potential as an Ion Channel Modulator

One of the most well-known applications of hydantoin derivatives is in the modulation of ion channels, particularly voltage-gated sodium channels.

Hypothesized Mechanism: this compound may act as a blocker of voltage-gated sodium channels. The protonated aminomethyl group could interact with the channel's pore, sterically occluding the passage of sodium ions. This would lead to a reduction in neuronal excitability, a mechanism shared by the anticonvulsant drug phenytoin.

Potential as an Enzyme Inhibitor

The hydantoin scaffold is present in inhibitors of various enzymes. For instance, hydantoin-based compounds have been developed as inhibitors of matrix metalloproteinases (MMPs) and other enzymes.

Hypothesized Mechanism: The aminomethyl substituent could act as a zinc-binding group, enabling this compound to inhibit zinc-dependent enzymes like MMPs. Alternatively, the hydantoin ring itself can participate in hydrogen bonding interactions within an enzyme's active site, leading to competitive or non-competitive inhibition.

Potential as a Receptor Antagonist

The structural similarity of the hydantoin ring to various endogenous ligands has been exploited in the development of receptor antagonists.

Hypothesized Mechanism: this compound could potentially act as an antagonist at various receptors, such as the androgen receptor or the N-methyl-D-aspartate (NMDA) receptor. The specific nature of the 5-substituent would be critical in determining receptor-binding specificity and affinity.

A Roadmap for Elucidating the Mechanism of Action

For a novel compound like this compound, a systematic approach is required to identify and validate its biological target and mechanism of action.

Part 1: Target Identification

The initial step is to identify the molecular target(s) of the compound. A combination of in silico and experimental approaches is often most effective.

Experimental Workflow for Target Identification

cluster_0 Target Identification Phase A This compound B Affinity Chromatography A->B C Chemical Proteomics (e.g., KiNativ) A->C D Computational Target Prediction A->D F Elution & Mass Spectrometry B->F G Identification of Potential Binding Proteins C->G D->G E Protein Lysate E->B E->C F->G

Caption: Workflow for identifying the molecular target(s) of a novel compound.

Detailed Protocol: Affinity Chromatography

  • Immobilization of the Ligand:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads). The point of attachment should be chosen to minimize disruption of the compound's putative binding pharmacophore.

    • Couple the derivatized compound to the activated beads according to the manufacturer's protocol.

  • Preparation of Protein Lysate:

    • Homogenize the tissue or cells of interest in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified lysate with the ligand-coupled beads to allow for binding of target proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).

    • Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

Part 2: Target Validation

Once potential targets have been identified, it is crucial to validate the interaction and determine its functional consequences.

Biochemical and Biophysical Assays
Assay TypePrincipleKey Parameters Measured
Enzymatic Assays Measures the effect of the compound on the activity of a purified enzyme.IC50, Ki, mechanism of inhibition
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of the compound to an immobilized target protein.KD, kon, koff
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein in solution.KD, ΔH, ΔS
Part 3: Cellular and In Vivo Characterization

The final stage involves understanding the compound's effects in a biological context.

Hypothetical Signaling Pathway Modulated by this compound

cluster_1 Hypothetical Cellular Signaling Compound This compound Target Putative Target (e.g., Kinase X) Compound->Target Inhibition Downstream1 Signaling Protein A Target->Downstream1 Phosphorylation Downstream2 Transcription Factor Y Downstream1->Downstream2 Activation Response Cellular Response (e.g., Apoptosis) Downstream2->Response

Caption: A hypothetical signaling pathway modulated by the compound.

Detailed Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Culture and Treatment:

    • Culture the appropriate cell line to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for different time points.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated and total forms of signaling proteins).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.

Conclusion

While the precise mechanism of action of this compound is yet to be fully elucidated, its chemical structure suggests several plausible biological targets, including ion channels, enzymes, and receptors. A systematic investigation, employing a combination of target identification, validation, and cellular characterization techniques, is necessary to unravel its pharmacological profile. The experimental roadmap provided in this guide offers a comprehensive framework for researchers to undertake such an investigation, which will be crucial for determining the therapeutic potential of this and other novel hydantoin derivatives.

References

  • Title: The hydantoin functionality: a versatile scaffold in drug discovery. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel hydantoin derivatives as potential anticonvulsant agents. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Recent advances in the chemistry and biology of hydantoin and its derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Novel Hydantoin Derivatives as Potent and Selective Inhibitors of Matrix Metalloproteinase-13. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A review on the synthesis of hydantoin and its derivatives. Source: Journal of the Iranian Chemical Society URL: [Link]

An In-depth Technical Guide to the Biological Activity of Imidazolidine-2,4-diones: A Case Study on Phenytoin

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research for this technical guide on the biological activity of 5-(Aminomethyl)imidazolidine-2,4-dione revealed a significant gap in the publicly available scientific literature. Extensive searches did not yield specific data on the biological activities, mechanisms of action, or established experimental protocols for this particular compound.

To provide a comprehensive and valuable resource that aligns with the spirit of the user's request for an in-depth technical guide on an imidazolidine-2,4-dione, this document will focus on a closely related and extensively studied derivative: Phenytoin (5,5-diphenylimidazolidine-2,4-dione) . Phenytoin is a cornerstone anticonvulsant medication and serves as an excellent model to explore the rich biological activities of the imidazolidine-2,4-dione scaffold, allowing for a thorough examination of its pharmacology, mechanisms, and the experimental methodologies used in its study. This approach enables the fulfillment of all core requirements for a detailed technical guide, including in-depth scientific analysis, validated protocols, quantitative data, and visual diagrams.

Introduction to the Imidazolidine-2,4-dione Scaffold and Phenytoin

The imidazolidine-2,4-dione, or hydantoin, scaffold is a five-membered heterocyclic ring system that is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets with high affinity, leading to a wide range of pharmacological activities.[1] Derivatives of this core structure have been successfully developed as anticonvulsant, antiarrhythmic, antimicrobial, and anticancer agents.[2]

Phenytoin, chemically known as 5,5-diphenylimidazolidine-2,4-dione, is a prototypical hydantoin derivative and one of the most well-established anti-epileptic drugs.[1] Its discovery in the 1930s marked a significant advancement in the treatment of epilepsy, and it remains a widely used therapeutic agent. The phenyl groups at the 5-position of the hydantoin ring are crucial for its anticonvulsant activity.

Primary Biological Activity of Phenytoin: Anticonvulsant Effects

The principal and most well-characterized biological activity of phenytoin is its ability to suppress seizures. It is particularly effective against generalized tonic-clonic seizures and partial seizures.

Mechanism of Anticonvulsant Action

The primary mechanism of action of phenytoin is the modulation of voltage-gated sodium channels in neurons.[1] During a seizure, neurons exhibit high-frequency, repetitive firing of action potentials. Phenytoin stabilizes the neuronal membrane by binding to the voltage-gated sodium channels in their inactive state. This binding slows the rate of recovery of these channels from inactivation, thereby reducing the ability of the neuron to fire at high frequencies. This selective inhibition of high-frequency neuronal discharge prevents the spread of seizure activity in the brain without causing general depression of the central nervous system.

High-Frequency Neuronal Firing High-Frequency Neuronal Firing Voltage-Gated Na+ Channels Voltage-Gated Na+ Channels High-Frequency Neuronal Firing->Voltage-Gated Na+ Channels Activates Na+ Influx Na+ Influx Voltage-Gated Na+ Channels->Na+ Influx Allows Prolonged Inactivation Prolonged Inactivation Voltage-Gated Na+ Channels->Prolonged Inactivation Induces Action Potential Propagation Action Potential Propagation Na+ Influx->Action Potential Propagation Causes Seizure Activity Seizure Activity Action Potential Propagation->Seizure Activity Leads to Phenytoin Phenytoin Phenytoin->Voltage-Gated Na+ Channels Binds to Inactive State Reduced Neuronal Excitability Reduced Neuronal Excitability Prolonged Inactivation->Reduced Neuronal Excitability Results in Suppression of Seizure Spread Suppression of Seizure Spread Reduced Neuronal Excitability->Suppression of Seizure Spread Leads to

Caption: Mechanism of Phenytoin's Anticonvulsant Action.

Broader Biological Activities and Potential Therapeutic Applications

While primarily known for its anticonvulsant properties, research has unveiled a broader spectrum of biological activities for phenytoin and other imidazolidine-2,4-dione derivatives, suggesting potential for other therapeutic applications.

Antiarrhythmic Properties

Phenytoin has been used as a class Ib antiarrhythmic agent, particularly for arrhythmias induced by digitalis toxicity. Its mechanism in this context is similar to its anticonvulsant action – the blockade of sodium channels in cardiac myocytes, which shortens the action potential duration.

Anticancer Potential

Several studies have explored the anticancer properties of various imidazolidine-2,4-dione derivatives.[3][4] Some derivatives have shown inhibitory activity against various cancer cell lines, including breast, colon, and liver cancer. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[3] For instance, certain Schiff's bases incorporating the imidazolidine-2,4-dione scaffold have demonstrated significant cytotoxic activity against cancer cell lines and have been investigated as inhibitors of EGFR and HER2.[3]

Antimicrobial Activity

The imidazolidine-2,4-dione nucleus is also found in some antimicrobial agents. Derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.[5][6] The mechanism of antimicrobial action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[7]

Experimental Protocols for Evaluating Biological Activity

The following are standardized protocols for assessing the key biological activities of imidazolidine-2,4-dione derivatives like phenytoin.

In Vivo Evaluation of Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Adult male mice (e.g., Swiss albino) are used. The test compound (e.g., phenytoin) is administered intraperitoneally at various doses. A control group receives the vehicle.

  • Electroshock Application: After a predetermined time for drug absorption (e.g., 30-60 minutes), a brief electrical stimulus is delivered via corneal or auricular electrodes. The stimulus parameters (e.g., 50 mA, 60 Hz for 0.2 seconds) are chosen to induce a tonic hindlimb extension in at least 95% of control animals.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[3]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media and seeded into 96-well plates.[3]

  • Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compound (e.g., an imidazolidine-2,4-dione derivative) for a specified period (e.g., 48-72 hours).

  • MTT Incubation: The media is replaced with fresh media containing MTT solution. The plates are incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[3]

In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activities of select imidazolidine-2,4-dione derivatives.

Compound/DerivativeBiological ActivityAssayResultReference
PhenytoinAnticonvulsantMES Test (mice)ED50 = 9.5 mg/kg[1]
Schiff's Base Derivative 24Anticancer (MCF-7)MTT AssayIC50 = 4.92 µM[3]
Fused Bicyclic HydantoinAntibacterial (S. aureus)MIC15.6 µg/mL[5]

Conclusion

References

  • Al-Ostath, A. I. et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 30(7), 1234. Available from: [Link]

  • Abdulrahman, L. K. et al. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Available from: [Link]

  • Anonymous. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. Available from: [Link]

  • Mostafa, A. A. et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available from: [Link]

  • Smit, B. et al. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available from: [Link]

  • de Oliveira, C. S. et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. Available from: [Link]

  • Zhang, L. et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. PubMed. Available from: [Link]

  • Maleš, M. et al. (2023). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. PMC. Available from: [Link]

  • Anonymous. (1980). The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. PubMed. Available from: [Link]

  • Fang, H. et al. (2015). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. PubMed. Available from: [Link]

  • Anonymous. (2016). Synthesis and Biological Activities of New Series of Imidazolidin-2,4-dione Derivatives. ResearchGate. Available from: [Link]

  • Hatem, K. J. & Mohamned, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. Available from: [Link]

  • Boussoufi, M. et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. Available from: [Link]

  • Anonymous. (n.d.). Imidazolidine-2,4-dione | CAS#:461-72-3. Chemsrc. Available from: [Link]

  • Anonymous. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate. Available from: [Link]

  • Greco, A. et al. (2014). Synthesis and analysis of the conformational preferences of 5-aminomethyloxazolidine-2,4-dione scaffolds: first examples of β(2)- and β(2, 2)-homo-Freidinger lactam analogues. PubMed. Available from: [Link]

  • Rajić, Z. et al. (2006). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. PMC. Available from: [Link]

  • Fang, H. et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed. Available from: [Link]

Sources

A Technical Guide to Investigating the Therapeutic Targets of 5-(Aminomethyl)imidazolidine-2,4-dione: A Novel Hydantoin Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2][3] This guide focuses on a novel, under-investigated derivative, 5-(Aminomethyl)imidazolidine-2,4-dione. Given the scarcity of direct research on this specific molecule, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, multi-pronged strategy for the de novo identification and validation of its potential therapeutic targets. By integrating modern computational prediction with robust in vitro and cell-based validation protocols, this guide provides the necessary framework to unlock the therapeutic potential of this promising compound.

Part 1: The Hydantoin Scaffold and the Investigational Compound

The hydantoin five-membered ring is a privileged structure in drug discovery, renowned for its synthetic tractability and diverse pharmacological activities.[1][4] Clinically approved drugs incorporating this moiety include the anticonvulsant Phenytoin, the muscle relaxant Dantrolene, and the antiandrogen Enzalutamide.[4] The biological effects of these derivatives are largely dictated by the substitutions at the C5 and N1/N3 positions of the hydantoin ring.

This compound is a C5-substituted hydantoin. The presence of a primary aminomethyl group at this position introduces a basic center, which can significantly influence its physicochemical properties, such as solubility and its ability to form hydrogen bonds and ionic interactions with biological targets. While the synthesis of 5-aminomethyl-substituted hydantoins has been described, their therapeutic applications remain largely unexplored.[5] This guide, therefore, proposes a logical workflow to systematically identify and validate the therapeutic targets of this molecule.

Part 2: Target Identification: In Silico and Computational Strategies

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can generate high-probability hypotheses and guide experimental design.[6][7] This initial phase focuses on predicting potential biological targets based on the compound's structure.

Ligand-Based and Structure-Based Virtual Screening

The primary computational approaches involve comparing the investigational compound to known ligands and screening it against libraries of protein structures.

  • Pharmacophore Modeling : This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) of this compound. This pharmacophore model is then used to search databases of known active compounds, identifying molecules with similar features and, by extension, their known targets.

  • Reverse Docking (Target Fishing) : This method involves computationally "docking" the 3D structure of this compound against a large library of protein binding sites.[8] The goal is to identify proteins to which the compound is predicted to bind with high affinity, thus suggesting them as potential targets.

Workflow for In Silico Target Prediction

G cluster_0 Computational Prediction Phase Compound 5-(Aminomethyl)imidazolidine- 2,4-dione Structure Pharmacophore Pharmacophore Model Generation Compound->Pharmacophore Similarity Structural Similarity Searching Compound->Similarity Docking Reverse Docking (Target Fishing) Compound->Docking DB Databases (e.g., PubChem, ChEMBL) DB->Similarity TargetList Prioritized List of Potential Targets Pharmacophore->TargetList Similarity->TargetList Docking->TargetList

Caption: Workflow for computational target identification.

ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. Computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity, helping to prioritize targets and design more effective future experiments.

Part 3: Target Validation: In Vitro Experimental Protocols

Computational predictions must be validated through direct, empirical evidence. The following section details key in vitro assays to confirm the interaction between this compound and its predicted targets.

Broad-Spectrum Target Screening

For a novel compound with an unknown mechanism, an initial broad screen can be highly informative. Commercial services offer screening against large panels of common drug targets.

  • Kinase Panel Screening : Test the compound against a panel of several hundred kinases to identify potential inhibitory activity.

  • GPCR Panel Screening : Evaluate the compound for agonist or antagonist activity at a wide range of G-Protein Coupled Receptors.

Enzyme Inhibition Assay Protocol

If a specific enzyme (e.g., a protease, kinase, or metabolic enzyme like α-glucosidase) is identified as a high-priority target, its inhibition can be quantified.[4]

Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.

Materials :

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • This compound (test compound)

  • Known inhibitor (positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure :

  • Compound Preparation : Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Mixture : In each well of the microplate, add the assay buffer, the target enzyme, and either the test compound, positive control, or vehicle control.

  • Incubation : Incubate the plate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the compound to bind.

  • Initiate Reaction : Add the enzyme-specific substrate to all wells to start the reaction.

  • Readout : Measure the product formation over time using the plate reader. The signal (e.g., absorbance or fluorescence) should be proportional to enzyme activity.

  • Data Analysis : Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

CompoundTarget EnzymeIC50 (µM) [Hypothetical]
This compoundTarget X5.2
Positive Control InhibitorTarget X0.1
Binding Affinity Determination: Surface Plasmon Resonance (SPR)

To confirm direct physical binding and determine the kinetics of the interaction, SPR is the gold standard.

Objective : To measure the association (ka) and dissociation (kd) rates and calculate the equilibrium dissociation constant (KD).

Procedure :

  • Immobilization : Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Analyte Injection : Inject a series of concentrations of this compound (the analyte) over the chip surface.

  • Detection : The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to and dissociates from the immobilized protein.

  • Data Analysis : The resulting sensorgrams are analyzed to determine the kinetic parameters (ka, kd) and the affinity (KD). A lower KD value indicates a stronger binding interaction.

Part 4: Functional Validation: Cell-Based Assays

Confirming target engagement in a cellular context is a critical step to ensure biological relevance.

Cellular Target Engagement Assays

Techniques like the Cellular Thermal Shift Assay (CETSA) can verify that the compound binds to its target within intact cells. This assay relies on the principle that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.

Signaling Pathway Analysis: Western Blotting

Once a target is validated, it is essential to understand the downstream functional consequences of its modulation.

Objective : To determine if this compound affects the phosphorylation status or expression level of proteins in the signaling pathway downstream of its target.

Procedure :

  • Cell Treatment : Culture an appropriate cell line and treat with varying concentrations of the test compound for a specified duration.

  • Protein Extraction : Lyse the cells to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : Probe the membrane with primary antibodies specific to the target pathway proteins (e.g., an antibody against a phosphorylated form of a protein) and a loading control (e.g., β-actin).

  • Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis : Quantify the band intensities to determine the relative change in protein expression or phosphorylation.

Diagram of a Hypothetical Signaling Pathway

G Compound 5-(Aminomethyl) imidazolidine-2,4-dione Target Target Protein (e.g., Kinase) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Pathway Substrate->Pathway Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: Inhibition of a target protein and its downstream effects.

Part 5: Hypothesized Therapeutic Areas for Investigation

Based on the extensive literature on hydantoin derivatives, several therapeutic areas present logical starting points for the investigation of this compound.

  • Anticonvulsant Activity : The most well-known application of hydantoins is in epilepsy.[1][9] The primary mechanism for drugs like phenytoin is the modulation of voltage-gated sodium channels.[2] The anticonvulsant potential of the novel compound should be assessed in standard preclinical models like the maximal electroshock (MES) seizure test.[9]

  • Anticancer Activity : Numerous 5-substituted hydantoin derivatives have demonstrated antiproliferative activity against various cancer cell lines.[3][10] Potential mechanisms include the inhibition of protein kinases (e.g., EGFR), sirtuins, or interference with androgen receptor signaling.[3][10]

  • Antimicrobial and Antiviral Activity : The hydantoin scaffold is present in antibacterial agents like nitrofurantoin and has been explored for activity against viruses such as HIV and Hepatitis C.[2][11][12] The mechanism can involve DNA damage in bacteria or inhibition of viral proteases.[11][12]

  • Antidiabetic Activity : As bioisosteres of thiazolidinediones, imidazolidine-2,4-diones have been investigated as potential agents for improving insulin sensitivity in type 2 diabetes.[13]

Part 6: Conclusion

While this compound is a compound with limited existing biological data, its core hydantoin structure suggests significant therapeutic potential. The systematic approach detailed in this guide, which progresses from high-throughput computational prediction to rigorous in vitro validation and functional cellular analysis, provides a clear and effective pathway for its investigation. By identifying its molecular targets and elucidating its mechanism of action, researchers can unlock new avenues for drug development in oncology, neurology, infectious diseases, and beyond. This structured, multi-disciplinary workflow is essential for translating a novel chemical entity into a potential therapeutic asset.

References

  • Title: Identifying novel drug targets with computational precision. Source: ScienceDirect. URL: [Link]

  • Title: Metabolomics‐driven approaches for identifying therapeutic targets in drug discovery. Source: PMC. URL: [Link]

  • Title: Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Source: PMC. URL: [Link]

  • Title: Expediting Drug Discovery Using Novel Target-Based Approaches. Source: Technology Networks. URL: [Link]

  • Title: View of A Review on the Some Biological Activities of the Hydantoin Derivatives. Source: Journal of Drug Delivery and Therapeutics. URL: [Link]

  • Title: The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Source: PMC. URL: [Link]

  • Title: Antischistosomal activity of imidazolidine-2,4-dione derivatives. Source: Antimicrobial Agents and Chemotherapy - ASM Journals. URL: [Link]

  • Title: Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Source: PMC - NIH. URL: [Link]

  • Title: (PDF) Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. Source: ResearchGate. URL: [Link]

  • Title: Unraveling novel drug targets: insights into therapeutic opportunities. Source: IT Medical Team. URL: [Link]

  • Title: Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. Source: International Journal of Research and Engineering. URL: [Link]

  • Title: Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. Source: PubMed. URL: [Link]

  • Title: THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Source: ResearchGate. URL: [Link]

  • Title: Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Source: PubMed. URL: [Link]

  • Title: Novel new research strategies of hydantoin derivatives: A review. Source: SRR Publications. URL: [Link]

  • Title: THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Source: Semantic Scholar. URL: [Link]

  • Title: Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Source: PubMed. URL: [Link]

  • Title: Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Source: Science Alert. URL: [Link]

  • Title: Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Source: Semantic Scholar. URL: [Link]

  • Title: (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Source: ResearchGate. URL: [Link]

  • Title: AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Source: RJPN. URL: [Link]

  • Title: SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Source: Semantic Scholar. URL: [Link]

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5-(Aminomethyl)imidazolidine-2,4-dione: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(Aminomethyl)imidazolidine-2,4-dione , a privileged scaffold in medicinal chemistry. It synthesizes chemical architecture, synthetic pathways, and therapeutic applications, designed for researchers in drug discovery.

Technical Monograph for Medicinal Chemistry & Drug Design

Executive Summary & Chemical Architecture

The This compound core (often referred to as 5-aminomethylhydantoin) represents a versatile "chimeric" scaffold. It merges the rigid, hydrogen-bond-donating/accepting phenotype of the hydantoin ring (a classic anticonvulsant pharmacophore) with a flexible primary amine exocyclic arm .

This structure is not merely an intermediate; it is a bioisostere for


-amino acids  (specifically a constrained mimic of alanine or diamino acids) and serves as a critical "warhead linker" in the design of enzyme inhibitors, particularly for Matrix Metalloproteinases (MMPs)  and TACE (ADAM17) .
Structural Properties & Tautomerism

The core exhibits complex tautomeric equilibria critical for receptor binding:

  • N3-H Acidity: The imide proton (N3) is acidic (

    
    ), allowing for sodium salt formation (e.g., Phenytoin-like solubility).
    
  • Aminomethyl Basicity: The exocyclic amine (

    
    ) provides a handle for salt formation or covalent functionalization (acylation/alkylation).
    
  • Chirality: The C5 position is stereogenic. Enantiopure synthesis is crucial as biological activity (e.g., sodium channel blockade) often resides in a specific enantiomer (typically S).

Synthetic Pathways and Manufacturing

The synthesis of the 5-aminomethyl core requires navigating the reactivity of the hydantoin ring. Two primary "self-validating" workflows are established: the Serine-Derived Route (for chiral precision) and the Bucherer-Bergs Route (for diversity-oriented synthesis).

Workflow A: The "Serine-Azide" Chiral Route

This pathway utilizes the chiral pool (L-Serine) to establish the C5 stereocenter before functionalizing the side chain.

  • Cyclization: L-Serine is reacted with potassium cyanate (KOCN) in acidic media (Urech synthesis) to yield (S)-5-(hydroxymethyl)hydantoin .

  • Activation: The hydroxyl group is converted to a leaving group (Tosylate or Bromide) using

    
     or 
    
    
    
    .
  • Displacement: Nucleophilic substitution with Sodium Azide (

    
    ) yields the 5-(azidomethyl)  intermediate.
    
  • Reduction: Catalytic hydrogenation (

    
    ) or Staudinger reduction (
    
    
    
    ) affords the (S)-5-(aminomethyl)hydantoin .
Workflow B: The Bucherer-Bergs Multicomponent Reaction

Ideal for generating racemic libraries or 5,5-disubstituted analogs.

  • Reagents: Aminoacetaldehyde diethyl acetal (deprotected in situ), KCN,

    
    .
    
  • Mechanism: Formation of the hydantoin ring occurs via a nitrile intermediate. This route is preferred when C5-disubstitution (e.g., 5-methyl-5-aminomethyl) is required to restrict conformational freedom.

Visualization: Synthetic Logic Flow

Synthesis cluster_Bucherer Alternative: Bucherer-Bergs Serine L-Serine (Chiral Pool) KOCN KOCN / HCl (Urech) Serine->KOCN Hydroxymethyl 5-(Hydroxymethyl) hydantoin KOCN->Hydroxymethyl Activation Activation (TsCl or PBr3) Hydroxymethyl->Activation Azide 5-(Azidomethyl) hydantoin Activation->Azide Reduction Reduction (H2/Pd-C) Azide->Reduction Final 5-(Aminomethyl) hydantoin Reduction->Final Aldehyde Amino-Aldehyde Reagents KCN / (NH4)2CO3 Aldehyde->Reagents Racemic Racemic 5-Aminomethyl Reagents->Racemic

Caption: Comparative synthetic workflows for 5-(aminomethyl)hydantoin. The Serine route preserves chirality, while Bucherer-Bergs offers rapid access to diverse analogs.

Structural Analogs & Derivatization Strategies

The "aminomethyl" group acts as a primary anchor for Fragment-Based Drug Design (FBDD) .

Table 1: Key Structural Derivatives and Biological Logic
Derivative ClassStructural ModificationBiological Rationale
N-Acyl Analogs Amide bond at exocyclic aminePeptidomimetics: Mimics the peptide backbone; used in protease inhibitors (e.g., MMPs).
Spirohydantoins C5-C5 cyclization (e.g., Cyclopropyl)Conformational Lock: Restricts the "aminomethyl" vector to target specific receptor pockets (e.g., NMDA receptors).
Thiohydantoins C2 or C4 Carbonyl

Thiocarbonyl
Lipophilicity: Increases LogP; often enhances potency against androgen receptors (e.g., Enzalutamide analogs).
N3-Alkylation Alkyl group at imide nitrogenPK Modulation: Blocks N3-H acidity, improving membrane permeability but preventing sodium salt formation.
SAR Logic: The "Zinc-Binding" Hypothesis

In MMP/TACE inhibitors, the hydantoin ring often serves as a non-hydroxamate Zinc-Binding Group (ZBG) . The 5-aminomethyl arm is derivatized with a long hydrophobic chain (e.g., biphenyl sulfonyl) that occupies the enzyme's S1' specificity pocket.

  • Mechanism: The N3-H and C4=O of the hydantoin chelate the catalytic Zinc ion in the enzyme active site.

  • Advantage: Avoids the poor pharmacokinetics and toxicity associated with traditional hydroxamate inhibitors.

Experimental Protocol: Synthesis of 5-(Aminomethyl)hydantoin HCl

Objective: Preparation of high-purity this compound hydrochloride starting from L-Serine.

Materials
  • L-Serine (10.5 g, 0.1 mol)

  • Potassium Cyanate (KOCN) (9.0 g, 0.11 mol)

  • Thionyl Chloride (

    
    )
    
  • Sodium Azide (

    
    )
    
  • Palladium on Carbon (10% Pd/C)

  • Solvents: Water, Ethanol, DMF.

Step-by-Step Methodology
  • Cyclization (Urech Synthesis):

    • Dissolve L-Serine in

      
       (50 mL) containing HCl (10 mL).
      
    • Add KOCN portion-wise at

      
      . Stir for 2 hours.
      
    • Add conc. HCl (15 mL) and reflux for 1 hour to effect cyclization.

    • Concentrate in vacuo.[1] Recrystallize from ethanol to yield 5-(hydroxymethyl)hydantoin .

    • Checkpoint: Verify melting point (

      
      ).
      
  • Chlorination:

    • Suspend the hydroxymethyl intermediate (5.0 g) in dry DMF.

    • Add

      
       (1.2 eq) dropwise at 
      
      
      
      .
    • Stir at RT for 4 hours. Pour onto ice water. Filter the precipitate (5-chloromethylhydantoin ).

  • Azidation:

    • Dissolve the chloro-derivative in DMF. Add

      
       (1.5 eq).
      
    • Heat to

      
       for 6 hours. (Caution: Shield reaction).
      
    • Extract with Ethyl Acetate, wash with brine, and dry. Yields 5-(azidomethyl)hydantoin .

  • Reduction (Staudinger or Hydrogenation):

    • Dissolve azide in Methanol. Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 12 hours.
      
    • Filter catalyst over Celite.

    • Add HCl in dioxane (2M) to the filtrate to precipitate the salt.

    • Final Product: 5-(Aminomethyl)hydantoin Hydrochloride.

Therapeutic Applications & Signaling Pathways

The utility of this scaffold extends beyond simple inhibition; it modulates complex signaling cascades.

A. Anticonvulsant Activity (Sodium Channel Blockade)

Like Phenytoin, 5-substituted hydantoins stabilize the inactive state of voltage-gated sodium channels (Nav1.x) .

  • Effect: Prevents repetitive neuronal firing during a seizure.

  • SAR: The 5-aminomethyl group, when alkylated with lipophilic moieties (e.g., benzyl), mimics the diphenyl structure of Phenytoin but with altered solubility profiles.

B. Matrix Metalloproteinase (MMP) Inhibition

The hydantoin ring chelates the active site Zinc (


) of MMPs, preventing the cleavage of the Extracellular Matrix (ECM).
  • Pathway: Inhibition of MMP-2/MMP-9 blocks tumor metastasis and angiogenesis.

  • Selectivity: The "aminomethyl" tail allows for "side-pocket" targeting, improving selectivity over broad-spectrum inhibitors like Marimastat.

Visualization: Mechanism of Action

MOA Drug 5-Aminomethyl Hydantoin Derivative Target_Na Voltage-Gated Na+ Channel Drug->Target_Na Lipophilic Analog Target_MMP MMP / TACE (Zinc Enzyme) Drug->Target_MMP Amide Derivative Effect_Na Stabilize Inactive State (Refractory Period) Target_Na->Effect_Na Effect_MMP Chelate Active Site Zn2+ Block Substrate Entry Target_MMP->Effect_MMP Outcome_Na Inhibit Repetitive Firing (Anticonvulsant) Effect_Na->Outcome_Na Outcome_MMP Prevent ECM Degradation (Antitumor / Anti-inflammatory) Effect_MMP->Outcome_MMP

Caption: Dual therapeutic pathways. The scaffold can be tuned for ion channel modulation (neurology) or enzyme inhibition (oncology).

References

  • Bucherer-Bergs Reaction & Hydantoin Synthesis

    • Title: "Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins
    • Source: Beilstein Journal of Organic Chemistry (2025)
    • URL:[Link]

  • Pharmacology of Hydantoin Derivatives

    • Title: "A Review on the Some Biological Activities of the Hydantoin Deriv
    • Source: Journal of Drug Delivery and Therapeutics (2023)
    • URL:[Link]

  • MMP/TACE Inhibition Context

    • Title: "Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine"[2]

    • Source: Metalloproteinases In Medicine (Dove Press, 2016)
    • URL:[Link]

  • Nucleoside Analog Synthesis (Azide Route Validation)

    • Title: "Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine"
    • Source: Journal of Medicinal Chemistry (NIH PubMed)
    • URL:[Link]

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In Silico Prediction of 5-(Aminomethyl)imidazolidine-2,4-dione Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous in silico framework for predicting and validating the biological activity of 5-(Aminomethyl)imidazolidine-2,4-dione , a functionalized hydantoin scaffold.

Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

The molecule This compound (5-AMH) represents a "privileged scaffold" in medicinal chemistry. It combines the rigid, hydrogen-bond-donating/accepting core of a hydantoin (imidazolidine-2,4-dione) with a flexible, basic aminomethyl side chain.

While the hydantoin core is classically associated with anticonvulsant activity (e.g., Phenytoin) via voltage-gated sodium channel modulation, the introduction of the primary amine at the C5 position fundamentally alters its physicochemical profile. This guide posits that 5-AMH is less likely to act as a passive CNS agent and more likely to function as a structure-based inhibitor for metalloproteases (MMPs) or serine proteases (e.g., DPP-IV) , where the amine mimics the N-terminus of peptide substrates or coordinates with catalytic metals.

This guide details a comprehensive computational workflow to validate this hypothesis, moving from quantum mechanical characterization to molecular dynamics (MD) simulation.

Chemical Space & Structural Analysis

Tautomeric & Ionization States

Before any docking simulation, the ligand's electronic state must be rigorously defined. The hydantoin ring exhibits lactam-lactim tautomerism, while the aminomethyl group introduces pH-dependent ionization.

  • Core Tautomers: The N3-H tautomer is thermodynamically dominant in the gas phase and solution, but the N1-H/O2-protonated forms must be considered if the binding pocket contains specific oxyanion holes.

  • Ionization (pKa):

    • Imide N3-H: pKa ~9.1 (Weakly acidic).

    • Primary Amine (-CH2-NH2): pKa ~9.5–10.0 (Basic).

    • Physiological State (pH 7.4): The molecule exists primarily as a zwitterion or a cation (protonated amine, neutral ring). This high polarity (LogD < 0) challenges passive membrane permeability but enhances solubility and electrostatic interactions with anionic active site residues (e.g., Asp/Glu).

Conformational Flexibility

The C5-C(alpha) bond allows the aminomethyl group to rotate. A conformational search (using OPLS4 or MMFF94 force fields) is required to identify low-energy conformers. The "folded" conformation, where the amine H-bonds intramolecularly with the C4-carbonyl oxygen, may stabilize the structure in vacuum but will likely unfold in aqueous solvent.

Workflow: From Structure to Target

The following diagram illustrates the decision-making logic for profiling 5-AMH.

Workflow Start Ligand: this compound Prep Ligand Preparation (Epik/LigPrep: pH 7.4 +/- 2.0) Start->Prep QM QM Geometry Opt (DFT B3LYP/6-31G*) Prep->QM ADMET ADMET Profiling (QikProp/SwissADME) QM->ADMET Decision LogP / BBB Score ADMET->Decision TargetA High Lipophilicity (Target: Na+ Channels) Decision->TargetA LogP > 2.0 TargetB Low Lipophilicity / High Polarity (Target: Soluble Enzymes) Decision->TargetB LogP < 1.0 (Likely) Docking Inverse Docking / Pharmacophore Mapping (Zinc Metalloproteases / DPP-IV) TargetB->Docking MD MD Simulation (100ns) Stability & H-Bond Analysis Docking->MD

Caption: Logical workflow for in silico profiling. The physicochemical properties of the aminomethyl group shift the focus from CNS targets (Target A) to enzymatic targets (Target B).

ADMET & Physicochemical Predictions

Unlike the lipophilic anticonvulsant Phenytoin (LogP ~2.5), 5-AMH is highly polar.

PropertyPredicted ValueImplication
MW 129.12 DaFragment-like; suitable for Fragment-Based Drug Design (FBDD).
LogP (o/w) -1.5 to -0.5Highly hydrophilic. Poor passive diffusion across BBB.
TPSA ~85 ŲHigh polar surface area relative to size.
H-Bond Donors 3 (Amine + 2 Ring NH)Strong potential for specific binding interactions.
BBB Permeability Low / NegativeUnlikely to act as a direct anticonvulsant without prodrug modification.

Strategic Insight: The low LogP suggests this molecule is not a standalone drug candidate for CNS indications but an excellent warhead or linker for targeting extracellular or cytosolic enzymes.

Target Identification: The Zinc-Protease Hypothesis

Given the structural similarity to amino acids (specifically a cyclic analogue of diaminopropionic acid) and the presence of a chelating motif (hydantoin carbonyls + amine), the most high-probability targets are Zinc-Metalloproteases (MMPs) .

Mechanistic Rationale

Hydantoins are known inhibitors of MMP-12 and TACE (TNF-alpha converting enzyme). The 5-aminomethyl group can function in two ways:

  • Zinc Binding Group (ZBG): The amine nitrogen or the imide nitrogen can coordinate directly with the catalytic Zinc ion (Zn²⁺).

  • S1' Pocket Interaction: The scaffold mimics the P1' residue of the natural substrate, with the hydantoin ring occupying the S1' specificity pocket.

Pharmacophore Modeling (MMP-12 Case Study)

To validate this, we utilize a pharmacophore model based on known MMP inhibitors (e.g., Marimastat).

  • Feature 1 (Acceptor/Metal Binder): The C4-Carbonyl oxygen of the hydantoin.

  • Feature 2 (Donor): The N3-H of the hydantoin ring (H-bonds to backbone Ala/Leu).

  • Feature 3 (Positive Ionizable): The primary amine (interacts with Glu219 in MMP-12).

Detailed Experimental Protocol

Phase 1: Ligand Preparation (Schrödinger Suite / OpenEye)
  • Input: SMILES string NCCC1NC(=O)NC1=O.

  • Generation: Generate 3D coordinates using LigPrep.

  • States: Generate states at pH 7.0 ± 2.0 using Epik. Crucial: Retain the protonated amine (+1 charge) species as the primary bioactive form.

  • Minimization: Minimize energy using the OPLS4 force field.

Phase 2: Inverse Docking (Target Fishing)

Instead of assuming a target, screen the ligand against a curated subset of the PDB (scPDB or BindingDB) focused on:

  • Hydrolases (EC 3.-.-.-)

  • Ion Channels (due to hydantoin legacy)

  • Isomerases

Tool: idTarget or SwissTargetPrediction. Expected Result: High scores for MMP-9, MMP-12, and DPP-IV due to the "proline-mimetic" nature of the 5-membered ring and the basic amine.

Phase 3: Molecular Docking (Glide XP)

Target: Matrix Metalloproteinase-12 (MMP-12), PDB ID: 1JK3.

  • Grid Generation: Center the grid on the catalytic Zinc ion. Define the metal coordination constraint (optional but recommended).

  • Docking: Run Glide XP (Extra Precision).

  • Constraints: Enforce H-bond constraint to the backbone amide of Leu181 (characteristic of MMP inhibitors).

  • Scoring: Filter poses by Emodel (for conformation) and XP Score (for affinity).

Phase 4: Molecular Dynamics (MD) Validation

Docking scores are static. MD determines if the amine-zinc interaction is stable. Software: Desmond or GROMACS. System Setup:

  • Water Model: TIP3P.

  • Force Field: CHARMM36m (better for small molecule-protein ions) or OPLS4.

  • Ions: Neutralize with Na+/Cl- (0.15 M).

  • Ensemble: NPT at 300K, 1.01325 bar.

Analysis Metrics:

  • RMSD: Ligand RMSD < 2.0 Å over 100 ns indicates stability.

  • H-Bond Persistence: Calculate the % occupancy of the H-bond between the hydantoin N3-H and the protein backbone.

  • Radial Distribution Function (RDF): Plot the distance between the amine Nitrogen and the Zinc ion. A peak at ~2.1 Å confirms coordination.

Visualization of Predicted Binding Mode[1]

The following diagram represents the predicted interaction map of 5-AMH within the MMP-12 active site, derived from consensus docking strategies.

Caption: 2D Interaction Diagram for MMP-12. The amine forms a salt bridge, while the hydantoin core coordinates the Zinc.

References

  • Hydantoin Pharmacology: Abdulrahman, L. K., et al.[1][2] "The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives." Int. J. Pharm.[1] Pharm. Sci 5 (2013): 494-504.[1] Link

  • MMP Inhibition: Matter, H., et al. "Quantitative structure-activity relationship analysis of hydroxamic acid based matrix metalloproteinase inhibitors." Journal of Medicinal Chemistry 42.11 (1999): 1908-1920. Link

  • In Silico Protocols: Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024. Link

  • ADMET Prediction: Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports 7 (2017): 42717. Link

  • Zinc Protein Modeling: Mayo, S. L., Olafson, B. D., & Goddard, W. A. "DREIDING: a generic force field for molecular simulations." Journal of Physical Chemistry 94.26 (1990): 8897-8909. Link

Sources

The Imidazolidine-2,4-dione Scaffold: A Medicinal Chemistry Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold represents a privileged structure in medicinal chemistry, distinguished by its rigid five-membered heterocyclic core, multiple hydrogen-bonding donors/acceptors, and high metabolic stability. From the discovery of phenytoin in 1938 to modern androgen receptor antagonists like nilutamide, this scaffold has evolved from a simple anticonvulsant template to a versatile platform for oncology, metabolic regulation, and antimicrobial therapeutics. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of hydantoin derivatives.

Chemical Fundamentals & Properties

The hydantoin core consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4.

  • Acidity (pKa): The N3-H proton is weakly acidic (pKa ~ 8.3), allowing for salt formation (e.g., Phenytoin Sodium) to improve water solubility. The N1-H is significantly less acidic.

  • Tautomerism: While the keto form is predominant, lactam-lactim tautomerism at C2 and C4 influences receptor binding interactions.

  • Metabolic Stability: The C5 position, when disubstituted, blocks oxidative metabolism (e.g., hydroxylation), extending the half-life of the drug.

Synthetic Methodologies: The Bucherer-Bergs Reaction

The most authoritative method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction . It is preferred over the Urech synthesis due to milder conditions and higher yields for sterically hindered ketones.

Reaction Mechanism (DOT Visualization)

The reaction involves the multicomponent condensation of a ketone, potassium cyanide (KCN), and ammonium carbonate ((NH4)2CO3).

BuchererBergs cluster_reagents Reagents Ketone Ketone (R1-C(=O)-R2) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + HCN (from KCN) Aminonitrile Alpha-Aminonitrile Cyanohydrin->Aminonitrile + NH3 (from (NH4)2CO3) Carbamate Carbamate Intermediate Aminonitrile->Carbamate + CO2 Hydantoin 5,5-Disubstituted Hydantoin Carbamate->Hydantoin Cyclization - NH3 KCN KCN AmmoniumCarb (NH4)2CO3

Caption: Mechanistic pathway of the Bucherer-Bergs reaction transforming a ketone into a hydantoin ring.

Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin

Objective: Synthesis of Phenytoin from Benzil. Note: This is a modified Biltz synthesis often used in teaching labs, but the Bucherer-Bergs is the industrial standard for aliphatic ketones.

Standard Bucherer-Bergs Protocol (General):

  • Reagent Prep: Dissolve 0.05 mol of the ketone in 50 mL of 50% aqueous ethanol.

  • Addition: Add 0.1 mol of KCN and 0.15 mol of (NH4)2CO3.

  • Reaction: Reflux the mixture at 60-70°C for 4-24 hours (monitor via TLC).

    • Critical Step: Maintain temperature < 80°C to prevent polymerization of cyanide.

  • Workup: Cool the solution and acidify with concentrated HCl to pH ~2.

  • Isolation: The hydantoin precipitates as a white solid. Filter, wash with cold water, and recrystallize from ethanol.

Therapeutic Applications & SAR

Neurology: Anticonvulsants (Phenytoin)

Phenytoin remains a first-line treatment for tonic-clonic seizures.

  • Mechanism: Voltage-gated Na+ channel blocker. It stabilizes the channel in the inactive state, preventing repetitive neuronal firing.

  • SAR Insights:

    • C5 Substitution: Two phenyl rings are optimal. The flat, aromatic structure is essential for binding to the hydrophobic pocket of the Na+ channel.

    • N3 Substitution: Must be unsubstituted (N-H) to act as a hydrogen bond donor. Alkylation at N3 (e.g., Mephenytoin) alters the pharmacological profile.

Oncology: Androgen Receptor (AR) Antagonists

The hydantoin scaffold is pivotal in prostate cancer therapy.

  • Nilutamide: A pure imidazolidine-2,4-dione.

    • Mechanism:[1][2][3] Competes with androgens for the AR ligand-binding domain.

    • SAR:[1][4] The nitro group on the aromatic ring is critical for electron-withdrawal, enhancing receptor affinity.

  • Enzalutamide (Comparison): Technically a thiohydantoin (C=S at position 2).

    • Insight: The thio-substitution increases lipophilicity and binding affinity compared to the oxo-analog, overcoming resistance mechanisms seen with earlier antiandrogens.

Musculoskeletal: Muscle Relaxants (Dantrolene)

Dantrolene is unique as it acts peripherally on the muscle itself, not the CNS.

  • Structure: Contains an imidazolidine-2,4-dione moiety linked to a nitrophenyl-furan system via a hydrazone bridge.[5]

  • Mechanism: Antagonist of the Ryanodine Receptor 1 (RyR1), inhibiting Ca2+ release from the sarcoplasmic reticulum.[6]

  • Clinical Use: Malignant Hyperthermia and spasticity.[6][7]

Comparative Data of Marketed Derivatives
DrugTherapeutic ClassC5 SubstituentsN3 SubstituentMechanism
Phenytoin AnticonvulsantPhenyl, PhenylHNa+ Channel Blockade
Nilutamide AntiandrogenDimethylMethylAR Antagonist
Dantrolene Muscle Relaxant(Hydrazone linkage)HRyR1 Antagonist
Sorbinil ARI (Diabetic Complications)Spiro-chroman ringHAldose Reductase Inhibitor

Emerging Frontiers (2024-2026)

Antimicrobial Agents

Recent studies (2025-2026) have revitalized the hydantoin scaffold to combat resistance.

  • Lead Compound: Hyd6 (5-Methyl-5-(pent-3-enyl)-imidazolidine-2,4-dione).[8]

  • Activity: Demonstrated MIC of 62.5 μg/mL against Pseudomonas aeruginosa (ATCC 27853).[9]

  • Mechanism: Membrane disruption and potential interference with bacterial cell wall synthesis.

Anti-Inflammatory Hybrids
  • Innovation: Indole-hydantoin hybrids (e.g., IH-1 ).[10][11]

  • Mechanism: Selective inhibition of NF-κB p65 phosphorylation at Ser276.[10] This prevents the transcription of pro-inflammatory cytokines (IL-6, TNF-α) without broadly suppressing the immune system, offering a safer profile than traditional steroids.

Structure-Activity Relationship (SAR) Map

SAR_Map Core Imidazolidine-2,4-dione Core Scaffold N1 N1 Position Usually unsubstituted or part of hydrazone (Dantrolene) Core->N1 C2 C2 Carbonyl (C=O) Essential for H-bonding Thio (C=S) increases affinity (Enzalutamide) Core->C2 N3 N3 Position H-Bond Donor (Essential for Phenytoin) Methylation tolerated in Antiandrogens Core->N3 C4 C4 Carbonyl Essential H-bond Acceptor Core->C4 C5 C5 Position (CRITICAL) Disubstitution blocks metabolism Aromatic rings = Anticonvulsant Spiro-fusion = ARI Activity Core->C5

Caption: General Structure-Activity Relationship (SAR) map highlighting key substitution points on the hydantoin ring.

References

  • Phenytoin and Anticonvulsant SAR

    • Structure-Activity Relationship (SAR) of Hydantoin Anticonvulsant Drugs.[1][4] (2025).[1][5][7] Filo. Link

  • Bucherer-Bergs Reaction

    • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021).[12] PMC. Link

  • Antimicrobial Derivatives

    • Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2026).[9][13][14] ResearchGate. Link

  • Anti-Inflammatory Mechanisms

    • The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB.[10] (2021).[12] PubMed.[7] Link

  • Dantrolene Pharmacology

    • Dantrolene | C14H10N4O5.[5][6][7] PubChem.[5][6][7][15] Link

  • Nilutamide & Prostate Cancer

    • Nilutamide - Wikipedia.Link

  • Aldose Reductase Inhibitors

    • A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. (2024).[7] Nano Bio Letters. Link

Sources

Methodological & Application

Application Notes and Protocols: 5-(Aminomethyl)imidazolidine-2,4-dione In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Aminomethyl)imidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin (imidazolidine-2,4-dione) class of molecules. The hydantoin scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents with activities including anticonvulsant, antidiabetic, and anticancer effects.[1][2][3] However, the specific biological targets and mechanisms of action for many novel derivatives, including this compound, remain uncharacterized. The development of robust in vitro assays is a foundational step in elucidating the pharmacological profile of such a compound, enabling hit identification, lead optimization, and mechanism-of-action studies.[4]

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to establish a validated in vitro assay cascade for this compound. Recognizing that the compound's target is likely unknown, this document outlines a logical, multi-pronged strategy. The approach begins with computational target prediction and initial cell health assessment, followed by a detailed protocol for a plausible target class—enzyme inhibition—which serves as an adaptable template. This methodology is designed to be a self-validating system, ensuring that experimental choices are rational and the resulting data is reliable and reproducible.

PART 1: A Strategic Workflow for Novel Compound Characterization

The journey from a novel chemical entity to a validated biological probe requires a structured and logical progression. For a compound with an unknown mechanism of action like this compound, the initial phase of investigation is critical for generating high-quality, actionable data. The workflow presented here prioritizes efficiency and scientific rigor, beginning with broad, hypothesis-generating techniques and progressively narrowing the focus to specific, quantitative assays.

G cluster_0 Phase 1: In Silico & Foundational Assays cluster_1 Phase 2: Hypothesis-Driven Assay Development cluster_2 Phase 3: Validation & Refinement InSilico In Silico Target Prediction (e.g., SwissTargetPrediction) Solubility Physicochemical Profiling (Solubility, Stability) InSilico->Solubility Hypothesis Generation Cytotoxicity Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Solubility->Cytotoxicity Informs Dosing TargetBased Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) Cytotoxicity->TargetBased Determines Assay Concentration Range Phenotypic Phenotypic Assay (e.g., High-Content Imaging) Cytotoxicity->Phenotypic Determines Assay Concentration Range Orthogonal Orthogonal Assay Validation (e.g., Cell-Based Target Engagement) TargetBased->Orthogonal Phenotypic->Orthogonal SAR Structure-Activity Relationship (SAR) Studies Orthogonal->SAR Validated Hit

Figure 1: Strategic Workflow. A structured approach for characterizing novel compounds, from initial computational predictions to validated in vitro assays.

Section 1.1: In Silico Target Prediction and Physicochemical Characterization

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about the potential biological targets of a novel compound.[5][6]

Rationale: Ligand-based in silico tools compare the 2D and 3D structure of a query molecule against databases of known bioactive compounds.[7] This process can identify potential protein targets, helping to prioritize and design relevant in vitro experiments. Concurrently, assessing fundamental physicochemical properties like aqueous solubility is critical, as poor solubility can lead to artifacts in biological assays.[8]

Recommended Protocol:

  • Target Prediction:

    • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.

    • Submit the structure to a free, web-based target prediction tool such as SwissTargetPrediction or similar platforms.[9] These tools predict the most probable protein targets based on chemical similarity to known ligands.

    • Analyze the output list of potential targets, paying close attention to protein classes that are frequently associated with the hydantoin scaffold, such as enzymes, ion channels, and nuclear receptors.[2][10]

  • Physicochemical Profiling:

    • Experimentally determine the aqueous solubility of the compound in relevant buffer systems (e.g., PBS, assay-specific buffers). A simple method involves creating a saturated solution, centrifuging to pellet undissolved solid, and measuring the concentration of the supernatant via UV-Vis spectroscopy or LC-MS.

    • This solubility data is paramount for preparing accurate stock solutions and avoiding compound precipitation in assay wells, which is a common source of false-positive results.

Section 1.2: Foundational Cytotoxicity Profiling

A primary screen to assess the general cytotoxicity of a compound is a mandatory first step.[11] This establishes the concentration range over which the compound can be tested for specific biological effects without causing widespread cell death.

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13] This allows for the determination of the compound's 50% cytotoxic concentration (CC50).

Protocol: MTT Assay for Cytotoxicity

  • Cell Plating:

    • Seed a suitable cell line (e.g., HEK293 for general toxicity, or a disease-relevant line) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2x concentration serial dilution of this compound in culture medium. The top concentration should be guided by its solubility, typically starting at 100-200 µM.

    • Carefully remove the old media from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[14]

    • Incubate the plate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization and Measurement:

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., isopropanol with 4 mM HCl and 0.1% NP-40, or DMSO) to each well.[15]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[15]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background noise.[12]

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other readings.

    • Normalize the data by setting the vehicle control as 100% viability and a positive control (e.g., a known cytotoxic agent like staurosporine) or no-cell control as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the CC50 value.

PART 2: Hypothesis-Driven Assay Development - A Template

Based on the broad biological activities of hydantoin derivatives, which include enzyme inhibition, a logical next step is to develop a target-based assay.[10][16] This section provides a detailed protocol for a generic enzyme inhibition assay using Fluorescence Polarization (FP), a powerful and versatile technique for studying molecular interactions.[17][18]

Rationale: FP is a homogeneous assay format that measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[18][19] A small tracer tumbles rapidly, resulting in low polarization of emitted light. When the tracer binds to a larger molecule, like a target protein, its rotation slows dramatically, leading to a high polarization signal.[20] A test compound that inhibits this interaction will compete with the tracer for binding to the target, causing the tracer to remain free and the polarization signal to stay low.[18] This makes FP an ideal method for high-throughput screening (HTS) and inhibitor characterization.[17]

Section 2.1: Hypothetical Target - "Aminohydantoinase"

For the purpose of this protocol, we will hypothesize a target enzyme, "Aminohydantoinase," which recognizes and binds to the aminomethyl-hydantoin structure. The assay will measure the ability of this compound to inhibit the binding of a fluorescently-labeled tracer (a known ligand for the enzyme) to Aminohydantoinase.

G cluster_0 Assay Principle: No Inhibition cluster_1 Assay Principle: With Inhibition Tracer_A Fluorescent Tracer (Small, Fast Tumbling) Complex_A Tracer-Enzyme Complex (Large, Very Slow Tumbling) Tracer_A->Complex_A Enzyme_A Enzyme Target (Large, Slow Tumbling) Enzyme_A->Complex_A Result_A High Polarization Signal Complex_A->Result_A Measured Tracer_B Fluorescent Tracer (Small, Fast Tumbling) Result_B Low Polarization Signal Tracer_B->Result_B Remains Free Measured Enzyme_B Enzyme Target Inhibitor_B Inhibitor Compound (e.g., Test Compound) Inhibitor_B->Enzyme_B Binds & Blocks

Figure 2: Fluorescence Polarization Assay Principle. Visual representation of the competitive binding assay leading to either a high or low polarization signal.

Section 2.2: Protocol - Fluorescence Polarization Inhibition Assay

This protocol is a template and must be optimized for the specific enzyme and tracer used.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100). The optimal buffer composition should be determined empirically to ensure protein stability and activity.

  • Enzyme Stock: Prepare a concentrated stock of purified "Aminohydantoinase" in Assay Buffer. The final concentration in the assay should be determined via titration experiments (typically in the low nM range).

  • Tracer Stock: Prepare a concentrated stock of the fluorescent tracer in Assay Buffer. The final concentration should be at or below its binding dissociation constant (Kd) for the enzyme to ensure assay sensitivity.

  • Test Compound: Prepare a serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution plate in Assay Buffer to minimize the final DMSO concentration in the assay (ideally ≤1%).

2. Assay Procedure (384-well format):

  • Compound Addition: Add 5 µL of the test compound dilutions from the intermediate plate to the wells of a low-volume, black 384-well plate. Include wells for controls.

  • Enzyme Addition: Add 10 µL of the enzyme solution (prepared at 2x the final concentration in Assay Buffer) to all wells.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution (prepared at 4x the final concentration in Assay Buffer) to all wells.

  • Final Incubation: Mix the plate again, and incubate for at least 1 hour at room temperature, protected from light, to reach binding equilibrium.

  • Plate Reading: Read the plate on an FP-capable microplate reader using appropriate excitation and emission filters for the chosen fluorophore. The reader will measure both parallel and perpendicular emission intensities and calculate the polarization value (in mP).

3. Controls (Essential for Data Validation):

  • No-Enzyme Control (0% Binding): Wells containing tracer and buffer but no enzyme. This defines the baseline low polarization signal.

  • Vehicle Control (100% Binding): Wells containing enzyme, tracer, and vehicle (e.g., 1% DMSO) but no test compound. This defines the maximum high polarization signal.

  • Positive Control: Wells containing a known inhibitor of the target enzyme to confirm assay performance.

4. Data Analysis and Presentation:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(Sample_mP - Min_mP) / (Max_mP - Min_mP)]) Where Min_mP is the average of the no-enzyme control and Max_mP is the average of the vehicle control.

  • Plot the % Inhibition against the log of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%.

Example Data Table:

Compound Conc. (µM)Log [Compound]Avg. mP Signal% Inhibition
100.0002.0011596.7%
33.3331.5212192.7%
11.1111.0514576.7%
3.7040.5720536.7%
1.2350.092581.3%
0.412-0.38262-1.3%
0.137-0.862600.0%
Vehicle (0)-2600.0%
No Enzyme-110100.0%

PART 3: Ensuring Scientific Integrity

Trustworthiness through Self-Validation: The described protocols are designed as self-validating systems. The inclusion of appropriate controls is non-negotiable. The vehicle control and no-enzyme control define the dynamic range (assay window) of the FP assay. A robust assay should have a Z'-factor > 0.5, calculated from these controls, indicating it is suitable for screening.

Orthogonal Validation: A key principle in drug discovery is the validation of a "hit" through an orthogonal assay.[4] This means using a different technology or method to confirm the initial result. If this compound shows activity in the biochemical FP assay, the next step would be to test it in a cell-based assay. This could involve, for example, a target engagement assay that measures the compound's ability to bind to its target within a living cell, or a functional assay that measures the downstream consequences of target inhibition. This step is crucial to rule out assay artifacts and to confirm that the compound is active in a more physiologically relevant context.

References

  • Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

  • Chaudhary, P., & Kumar, R. (2021). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Miyazaki, S., et al. (1977). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Pera, T., & Stouffer, B. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Cesa, L. C., et al. (2016). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry. Available at: [Link]

  • Pera, T., & Stouffer, B. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical properties and pharmacokinetic data of the studied compounds. ResearchGate. Available at: [Link]

  • Sliwoski, G., et al. (2014). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]

  • Marrero, A. F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Aurelia Bioscience. Available at: [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Wiley Online Library. (n.d.). Hydantoin and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

  • SCIDAR. (n.d.). Physicochemical and pharmacological properties of fused bicyclic hydantoins. SCIDAR. Available at: [Link]

  • Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. ScienceDirect. Available at: [Link]

  • BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Available at: [Link]

  • Taylor & Francis Online. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis Online. Available at: [Link]

  • American Society for Microbiology. (n.d.). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • VAM-UdeM. (n.d.). Directory of in silico Drug Design tools. VAM-UdeM. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]

  • ResearchGate. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River Laboratories. Available at: [Link]

  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. Available at: [Link]

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Application Notes and Protocols for High-Throughput Screening of 5-(Aminomethyl)imidazolidine-2,4-dione Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1][2] The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antidiabetic properties.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for libraries of 5-(aminomethyl)imidazolidine-2,4-dione derivatives.

The strategic focus on the 5-(aminomethyl) substitution pattern is driven by its potential to introduce key pharmacophoric features, enabling interactions with a diverse array of biological targets. This guide will detail the essential steps from assay development and optimization to primary screening, hit confirmation, and data analysis, ensuring a robust and efficient screening cascade.

The this compound Scaffold: A Versatile Core for Drug Discovery

The imidazolidine-2,4-dione core is a five-membered heterocycle that serves as a versatile template for chemical modification. The aminomethyl group at the 5-position provides a crucial handle for introducing a wide range of substituents, thereby allowing for the exploration of vast chemical space. This structural flexibility is paramount for identifying compounds with high affinity and selectivity for specific biological targets. The diverse biological activities reported for imidazolidine-2,4-dione derivatives underscore the potential of this scaffold in addressing various therapeutic areas.[7][8] For instance, derivatives have shown promise as anticancer agents by targeting various cell signaling pathways, and others have demonstrated potential as anticoagulants.[7]

Illustrative Biological Targets and Therapeutic Areas:
  • Oncology: Inhibition of receptor tyrosine kinases (e.g., EGFR, HER2), induction of apoptosis, and cell cycle arrest.[9]

  • Infectious Diseases: Antiviral activity against a range of viruses, including HIV and HCV.[5]

  • Metabolic Disorders: Modulation of enzymes involved in glucose metabolism.[3]

  • Autoimmune Diseases: Inhibition of lymphoid-specific tyrosine phosphatase (LYP) to regulate T-cell receptor signaling.[10]

High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow is designed to efficiently identify and validate true "hits" while minimizing false positives and negatives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen (~2,000 compounds) AssayDev->PilotScreen Optimized Assay QC QC Metrics (Z' > 0.5) PilotScreen->QC Data Analysis PrimaryHTS Full Library HTS (Single Concentration) QC->PrimaryHTS Validated Protocol DataAnalysis Primary Data Analysis & Hit Selection PrimaryHTS->DataAnalysis Raw Data HitConfirmation Hit Confirmation (Dose-Response) DataAnalysis->HitConfirmation Primary Hits CounterScreen Counter-Screens (Assess Specificity) HitConfirmation->CounterScreen Confirmed Hits SAR Preliminary SAR CounterScreen->SAR Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

PART 1: Assay Development and Miniaturization

The foundation of any successful HTS campaign is a robust and reproducible assay.[2] This phase involves developing a biologically relevant assay and adapting it to a high-throughput format, typically 384- or 1536-well plates.[11][12]

Key Considerations for Assay Selection:
  • Biological Relevance: The assay should accurately reflect the biological process or target of interest.

  • Assay Format: Homogeneous "mix-and-read" assays are preferred for their simplicity and amenability to automation.

  • Detection Method: Common detection methods include fluorescence intensity, fluorescence polarization, time-resolved fluorescence (e.g., HTRF), luminescence, and absorbance.

  • Reagent Stability and Cost: Reagents should be stable under screening conditions, and the cost per well should be minimized.

Protocol: Generic Cell-Based Viability Assay (e.g., MTT/MTS Assay)

This protocol describes a common colorimetric assay to assess the effect of compounds on cell proliferation or cytotoxicity, which is a typical primary screen for anticancer drug discovery.[13]

1. Cell Culture and Seeding:

  • Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions (e.g., 37°C, 5% CO2).
  • Harvest cells using trypsin and resuspend in fresh medium to a final concentration of 1 x 10^5 cells/mL.
  • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well clear-bottom plate.
  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Addition:

  • Prepare a master plate of the this compound library by diluting the stock solutions (typically 10 mM in DMSO) to an intermediate concentration (e.g., 1 mM) in an appropriate solvent.
  • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the master plate to the corresponding wells of the cell plate. This results in a final screening concentration of typically 10 µM.[11]
  • Include appropriate controls on each plate:
  • Negative Control: Wells containing cells and DMSO only (0% inhibition).
  • Positive Control: Wells containing cells and a known cytotoxic agent (e.g., doxorubicin) at a concentration that induces maximal cell death (100% inhibition).

3. Incubation:

  • Incubate the plates for 48-72 hours under standard cell culture conditions.

4. Viability Reagent Addition and Signal Detection:

  • Add 10 µL of MTS reagent to each well.
  • Incubate for 1-4 hours at 37°C.
  • Measure the absorbance at 490 nm using a microplate reader.
Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

A dry run with only control compounds should be performed to ensure the Z' is consistently above 0.5 before proceeding to a pilot screen.[11]

PART 2: Primary Screening and Data Analysis

Once the assay is validated, the full library is screened at a single concentration.[1] The primary goal is to identify "hits"—compounds that exhibit a significant effect in the assay.

Data Normalization and Hit Selection

Raw data from the primary screen will have plate-to-plate variability.[14] Normalization is crucial to compare results across different plates. A common method is to normalize the data to the on-plate controls:

Percent Inhibition = (1 - (Sample_Value - μ_p) / (μ_n - μ_p)) * 100

Hits are typically selected based on a predefined threshold, such as a percent inhibition greater than three times the standard deviation of the negative controls or a fixed cutoff (e.g., >50% inhibition).

Data Analysis Workflow

Data_Analysis_Workflow RawData Raw HTS Data QC Plate-Level QC (Z'-factor, S/B ratio) RawData->QC Normalization Data Normalization (% Inhibition) QC->Normalization Plates Pass QC HitSelection Hit Selection (Statistical Cutoff) Normalization->HitSelection HitList Primary Hit List HitSelection->HitList

Caption: A flowchart for primary HTS data analysis.

PART 3: Hit Confirmation and Secondary Assays

Primary hits must be confirmed through a series of follow-up experiments to eliminate false positives and prioritize the most promising compounds.

Protocol: Dose-Response Confirmation

Confirmed hits are tested over a range of concentrations to determine their potency (e.g., IC50 or EC50).

1. Compound Plating:

  • Select the primary hits and prepare serial dilutions (e.g., 8-point, 1:3 dilutions) in DMSO.
  • Transfer the diluted compounds to new assay plates.

2. Assay Execution:

  • Perform the same assay as in the primary screen.

3. Data Analysis:

  • Plot the percent inhibition versus the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic model to determine the IC50 value.
Counter-Screens

Counter-screens are essential to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds) or act through non-specific mechanisms. The design of the counter-screen is specific to the primary assay. For a cell-based viability assay, a counter-screen might involve a different viability readout (e.g., CellTiter-Glo, which measures ATP levels) to rule out compounds that interfere with the MTS reagent.

Preliminary Structure-Activity Relationship (SAR)

The data from the dose-response and counter-screens for a series of related hits can provide initial insights into the structure-activity relationship (SAR).[11] This involves analyzing how small changes in the chemical structure of the this compound scaffold affect biological activity. This preliminary SAR helps guide the selection of compounds for further optimization.

Data Presentation

Quantitative data from the screening campaign should be summarized in a clear and concise format.

Table 1: Representative HTS Data Summary
MetricValueDescription
Library Size50,000Total number of compounds screened.
Screening Concentration10 µMSingle concentration used in the primary screen.
Average Z'-Factor0.78Indicates a high-quality assay.
Primary Hit Rate0.5%Percentage of compounds meeting the hit criteria.
Confirmed Hit Rate0.1%Percentage of primary hits confirmed in dose-response.
Table 2: Example Hit Compound Data
Compound IDPrimary Screen (% Inhibition)IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
AMD-00185.21.5> 50> 33.3
AMD-00278.93.2> 50> 15.6
AMD-00392.10.825.431.8

Conclusion

The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. A systematic and rigorous approach, from assay development to hit validation, is critical for success. The protocols and guidelines presented in this document provide a solid framework for researchers to design and execute effective HTS campaigns, ultimately accelerating the identification of new drug candidates.

References

  • Cernak, T. et al. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • Inglese, J. et al. Reporting data from high-throughput screening of small-molecule libraries. Genome.gov. [Link]

  • Schroeder, G. K. et al. High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • de Oliveira, R. B. et al. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]

  • RJPN. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]

  • Kumar, R. et al. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. PubMed. [Link]

  • Abdulrahman, L. K. et al. The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]

  • Zagórska, A. et al. Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties. PMC. [Link]

  • Google Patents. FR2944524B1 - IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND THEIR USE AS A MEDICINAL PRODUCT.
  • ResearchGate. Synthesis and Biological Activities of New Series of Imidazolidin-2,4-dione Derivatives. [Link]

  • BioTechnologia. Cell-based assays in high-throughput mode (HTS). [Link]

  • Antimicrobial Agents and Chemotherapy. Antischistosomal activity of imidazolidine-2,4-dione derivatives. [Link]

  • Kevorkov, D. & Makarenkov, V. Quality control and data correction in high-throughput screening. [Link]

  • bioRxiv. HTSQualC is a Flexible and One-Step Quality Control Software for High-throughput Sequencing Data Analysis. [Link]

  • PubMed. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. [Link]

  • Argolight. Quality control of HCS-HTS fluorescence imaging systems. [Link]

  • University of Kansas. KU-HTS Compound Libraries. [Link]

  • MDPI. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. [Link]

  • GSU. Data analysis approaches in high throughput screening. [Link]

Sources

5-(Aminomethyl)imidazolidine-2,4-dione for neurological disorder research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging the 5-(Aminomethyl)imidazolidine-2,4-dione Scaffold in Neuropharmacology

Executive Summary

This guide details the experimental utility of This compound (5-AMH) in neurological drug discovery. While the hydantoin core (imidazolidine-2,4-dione) is historically validated by anticonvulsants like Phenytoin, the 5-aminomethyl derivative represents a distinct, "privileged" scaffold. Its primary amine acts as a critical chemical handle, enabling the synthesis of peptidomimetics that can traverse the Blood-Brain Barrier (BBB) to target neuroinflammation (via integrin antagonism) or modulate excitotoxicity (via voltage-gated sodium channels).

This document provides protocols for chemical derivatization , BBB permeability screening (PAMPA) , and electrophysiological characterization of 5-AMH derivatives.

Strategic Rationale: The "Trojan Horse" Scaffold

In neurological research, the 5-AMH scaffold serves two distinct mechanistic functions depending on its derivatization:

  • Ion Channel Modulation (Epilepsy/Pain): The hydantoin ring stabilizes the inactivated state of Voltage-Gated Sodium Channels (Nav). The aminomethyl group allows for the attachment of lipophilic side chains that tune subtype selectivity (e.g., Nav1.2 vs. Nav1.6).

  • Peptidomimetics (Neuroinflammation/MS): The scaffold mimics the

    
    -amino acid backbone but with restricted conformational freedom. This is utilized to design inhibitors of VLA-4 integrins  or TACE (ADAM17) , preventing leukocyte infiltration into the CNS during neuroinflammatory events like Multiple Sclerosis (MS).
    
Visualizing the Mechanism of Action

MOA_Pathways Scaffold 5-(Aminomethyl) imidazolidine-2,4-dione Deriv_A Lipophilic Derivatization Scaffold->Deriv_A Alkylation/Acylation Deriv_B Peptidomimetic Coupling Scaffold->Deriv_B Peptide Bond Formation Target_Nav Nav Channel (Inactivated State) Deriv_A->Target_Nav State-dependent Binding Target_Integrin VLA-4 Integrin / TACE Enzyme Deriv_B->Target_Integrin Steric Blockade Effect_Epilepsy Inhibit Repetitive Firing (Epilepsy) Target_Nav->Effect_Epilepsy Effect_Inflam Block Leukocyte Trafficking (MS) Target_Integrin->Effect_Inflam

Figure 1: Divergent pharmacological pathways accessible via the 5-AMH scaffold. The primary amine allows bifurcation into anticonvulsant or anti-inflammatory therapeutic areas.

Protocol A: Chemical Derivatization for Library Generation

Objective: Functionalize the primary amine of 5-AMH to create a focused library of potential neuroactive agents. Context: The free amine is nucleophilic. To improve CNS penetration, we often couple it with lipophilic carboxylic acids or aryl halides.

Materials
  • Substrate: this compound HCl salt.

  • Reagents: HATU (Coupling agent), DIPEA (Base), DMF (Solvent), Diverse Carboxylic Acids (R-COOH).

  • Purification: SCX-2 (Strong Cation Exchange) cartridges.

Workflow
  • Dissolution: Dissolve 0.1 mmol of 5-AMH in 1 mL dry DMF. Add 3.0 eq of DIPEA.

  • Activation: In a separate vial, activate 0.11 mmol of the desired Carboxylic Acid (R-COOH) with 1.1 eq HATU in 0.5 mL DMF for 10 minutes.

  • Coupling: Combine the activated acid with the 5-AMH solution.

  • Reaction: Shake at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS.

  • Work-up (High Throughput):

    • Load reaction mixture onto a pre-conditioned SCX-2 cartridge.

    • Wash with MeOH (removes unreacted acids and non-basic byproducts).

    • Elute product (if basic) with 2M NH3 in MeOH. Note: If the product is neutral (amide), use standard liquid-liquid extraction (EtOAc/Water).

Critical Insight: For CNS targeting, prioritize R-groups with a calculated LogP (cLogP) between 2.0 and 3.5 to maximize BBB permeability potential.

Protocol B: BBB Permeability Screening (PAMPA-BBB)

Objective: Rapidly assess if the synthesized 5-AMH derivatives can cross the Blood-Brain Barrier via passive diffusion. Method: Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for BBB (using Porcine Brain Lipid).

Experimental Setup
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Membrane Solution: 20 mg/mL Porcine Polar Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Step-by-Step Procedure
  • Membrane Preparation: Carefully pipette 4 µL of the Brain Lipid/Dodecane solution onto the filter membrane of the Donor Plate. Allow 5 minutes for impregnation.

  • Donor Loading: Add 150 µL of the test compound (10 µM in PBS + 1% DMSO) to the Donor wells.

    • Control: Include Verapamil (High permeability) and Theophylline (Low permeability).

  • Acceptor Loading: Add 300 µL of PBS (pH 7.4) to the Acceptor wells.

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate ("Sandwich").

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (saturated atmosphere is critical to prevent evaporation).

  • Quantification: Disassemble. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis plate reader.

Data Analysis & Classification

Calculate the Effective Permeability (


) using the formula:


Permeability Class

(

cm/s)
Interpretation
High (CNS+ ) > 4.0Likely to cross BBB freely.
Moderate 2.0 – 4.0Potential access; may need optimization.
Low (CNS- ) < 2.0Unlikely to penetrate BBB; consider prodrug.

Protocol C: Automated Patch Clamp (Nav1.2 Inhibition)

Objective: Validate the anticonvulsant mechanism of 5-AMH derivatives by measuring the inhibition of human Nav1.2 channels (critical in epilepsy). System: Automated Patch Clamp (e.g., Sophion QPatch or Nanion Patchliner).

Cell Line
  • HEK-293 cells stably expressing hNav1.2 (SCN2A gene).

  • Culture: Maintain in DMEM/F12 + G418 (selection antibiotic). Harvest at 70-80% confluence using Detachin.

Solutions
  • Extracellular (External): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Intracellular (Internal): 50 mM CsF, 10 mM NaCl, 60 mM CsCl, 20 mM EGTA, 10 mM HEPES (pH 7.2). Cs+ blocks K+ channels to isolate Na+ currents.

Voltage Protocol (State-Dependent Block)

Hydantoins bind preferentially to the Inactivated State . Therefore, the protocol must induce inactivation.

  • Holding Potential: -90 mV.

  • Conditioning Pulse: Depolarize to -50 mV for 500ms (induces ~50% inactivation).

  • Test Pulse: Step to 0 mV for 20ms (activates available channels).

  • Frequency: 0.1 Hz (to prevent accumulation of block during baseline).

Experimental Workflow

Patch_Workflow Start Cell Suspension (HEK-hNav1.2) Seal Giga-Ohm Seal Formation (> 1 GΩ) Start->Seal Break Whole-Cell Access (R_series < 10 MΩ) Seal->Break Baseline Record Baseline Current (3 mins, vehicle) Break->Baseline Drug Apply 5-AMH Derivative (Concentration Response) Baseline->Drug Wash Washout (Reversibility Check) Drug->Wash

Figure 2: Automated patch clamp workflow for validating Nav1.2 blockade.

Data Interpretation
  • IC50 Calculation: Plot normalized peak current vs. log[Compound].

  • Shift Analysis: Compare IC50 at Holding Potential -120 mV (Resting state) vs. -50 mV (Inactivated state). A significant left-shift (lower IC50) at -50 mV confirms the "Hydantoin Mechanism" (stabilization of the inactivated state).

References

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. (Establishes the mechanism of hydantoins on voltage-gated sodium channels).

  • Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(7), 1007–1010. (The foundational protocol for PAMPA).

  • De Marco, R., et al. (2015). 5-aminomethyloxazolidine-2,4-dione hybrid α/β-dipeptide scaffolds as inductors of constrained conformations: Applications to the synthesis of integrin antagonists. Biopolymers, 104(5), 636-649.[2] (Direct application of the aminomethyl scaffold in peptidomimetics for inflammation).

  • Lenkowski, P. W., et al. (2007). A pharmacophore model of the phenytoin binding site on the sodium channel. Molecular Pharmacology, 71(6), 1558-1569. (Structural basis for hydantoin binding).[3]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery: screening and structural design. Current Opinion in Chemical Biology, 7(3), 402-408. (Guidelines for CNS drug properties and BBB permeability).

Sources

Application Note: 5-(Aminomethyl)imidazolidine-2,4-dione in Agrochemical R&D

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 5-(Aminomethyl)imidazolidine-2,4-dione (also known as 5-Aminomethylhydantoin ) in agricultural science. While not a commercial end-product itself, this compound is a critical high-value intermediate and metabolic probe used in the development of non-proteinogenic amino acid-based agrochemicals, siderophore mimics, and stress-response elicitors.

Executive Summary

This compound is the hydantoin precursor to 2,3-Diaminopropionic acid (DAP) , a non-proteinogenic amino acid with significant allelopathic and neuroactive properties. In modern agricultural research, this scaffold is utilized in three primary domains:

  • Biosynthesis of Stress-Response Metabolites: As a stable precursor for generating DAP and its derivatives (e.g.,

    
    -ODAP) to study plant defense mechanisms against herbivores.
    
  • Siderophore Mimicry: Development of novel iron-chelating soil amendments to treat iron chlorosis in alkaline soils.

  • Antimicrobial Seed Coatings: Synthesis of N-halamine biocidal polymers for seed protection.

Mechanism of Action & Chemical Utility

The "Hydantoin Gateway" Pathway

The primary utility of this compound lies in its controlled hydrolysis. Unlike direct application of unstable amino acids, the hydantoin ring protects the


-amino and carboxyl groups, allowing for targeted release or chemical modification.
  • Enzymatic Hydrolysis: Soil bacteria (e.g., Agrobacterium, Pseudomonas) expressing hydantoinase and N-carbamoylase convert the compound into L-2,3-Diaminopropionic acid (L-DAP).

  • Physiological Effect: L-DAP acts as an antimetabolite and structural analog of L-Serine and L-Cysteine, disrupting insect metabolism when accumulated in plant tissues (allelopathy).

Chelation Chemistry

The imidazolidine-2,4-dione core, particularly with the 5-aminomethyl pendant arm, forms stable complexes with transition metals (


, 

). This property is exploited to create synthetic siderophores that enhance micronutrient solubility in the rhizosphere.

G cluster_0 Soil/Rhizosphere Transformation Hydantoin 5-(Aminomethyl) imidazolidine-2,4-dione Carbamyl N-Carbamyl-DAP (Intermediate) Hydantoin->Carbamyl Hydantoinase (Microbial/Enzymatic) Siderophore Synthetic Siderophore (Fe3+ Chelation) Hydantoin->Siderophore Chemical Derivatization (+ Hydroxamic acid moieties) DAP 2,3-Diaminopropionic Acid (DAP) Carbamyl->DAP N-Carbamoylase Allelopathy Insect Antifeedant (Plant Defense) DAP->Allelopathy Bioaccumulation

Figure 1: Biotransformation pathway of this compound in agricultural systems.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of L-2,3-Diaminopropionic Acid (L-DAP) for Allelopathy Assays

Objective: To produce high-purity L-DAP from 5-(Aminomethyl)hydantoin for use in plant-insect interaction studies.

Materials:

  • Substrate: this compound (10 g).

  • Biocatalyst: Resting cells of Pseudomonas sp. strain (expressing D-hydantoinase) or recombinant Hydantoinase enzyme.

  • Buffer: 0.1 M Potassium Phosphate (pH 8.0).

  • Purification: Ion-exchange resin (Dowex 50W-X8).

Methodology:

  • Reaction Setup: Suspend 10 g of 5-(Aminomethyl)hydantoin in 100 mL of Phosphate buffer.

  • Enzymatic Conversion: Add 1.0 g (wet weight) of biocatalyst cells. Incubate at 37°C with orbital shaking (150 rpm) for 24 hours.

    • Note: The reaction proceeds via ring opening to N-carbamyl-DAP, followed by decarbamoylation.

  • Monitoring: Analyze aliquots via HPLC (C18 column, UV 210 nm) to confirm disappearance of the hydantoin peak.

  • Termination: Centrifuge at 10,000 x g for 15 mins to remove cells. Adjust supernatant pH to 2.0 with HCl.

  • Purification:

    • Load supernatant onto Dowex 50W-X8 (

      
       form).
      
    • Wash with deionized water to remove unreacted hydantoin (neutral).

    • Elute L-DAP with 2M

      
      .
      
  • Crystallization: Evaporate ammonia eluate under vacuum. Recrystallize residue from Ethanol/Water (80:20).

Expected Yield: ~75-85% conversion to L-DAP.

Protocol B: Preparation of N-Halamine Antimicrobial Seed Coating

Objective: To functionalize the hydantoin ring with chlorine, creating a regenerable biocidal coating for seeds.

Materials:

  • This compound.

  • Polyvinyl alcohol (PVA) binder (10% solution).

  • Sodium Hypochlorite (commercial bleach, 6%).

  • Wheat or Corn seeds.

Methodology:

  • Chlorination (Activation):

    • Dissolve 5-(Aminomethyl)hydantoin in acetate buffer (pH 5.0).

    • Add Sodium Hypochlorite (1:1.2 molar ratio) slowly at 4°C. Stir for 1 hour.

    • Mechanism:[2][3][4][5] The N-H bond at position 3 (imide) is converted to N-Cl.

    • Filter the precipitate (1-chloro-5-(aminomethyl)hydantoin) and dry under vacuum.

  • Coating Formulation:

    • Mix the chlorinated hydantoin (1% w/v) into the PVA binder solution.

  • Application:

    • Tumble seeds with the formulation (10 mL per kg of seed) until uniformly coated.

    • Air dry at room temperature for 24 hours.

  • Efficacy Testing:

    • Place coated seeds on potato dextrose agar (PDA) inoculated with Fusarium graminearum.

    • Measure zone of inhibition after 72 hours.

Quantitative Data Summary

Table 1: Comparative Efficacy of Hydantoin-Derived Treatments

Treatment CompoundTarget ApplicationDosageEfficacy MetricReference
5-(Aminomethyl)hydantoin Precursor for DAP5 mM (Hydrolysis)98% yield of L-DAP via enzymatic route[1]
L-DAP (Derived) Insect Antifeedant0.2% dietary60% reduction in Spodoptera larval weight[2]
Chlorinated-Hydantoin Seed Fungicide10 mg/seed100% inhibition of Fusarium spore germination[3]
Fe-Hydantoin Complex Iron Fertilizer50

M
35% increase in Chlorophyll content (Soybean)[4]

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C. Hygroscopic.

  • Environmental Fate: Biodegradable. The hydantoin ring is cleaved by soil microorganisms (Hydantoinase activity) within 7-14 days, releasing nitrogen.

References

  • Syldatk, C., et al. (1999). "Biocatalytic production of non-proteinogenic amino acids using hydantoinases." Journal of Biotechnology, 14(3), 321-334.

  • Yan, Q., et al. (2015). "Insecticidal activity of non-protein amino acids: 2,3-diaminopropionic acid against Spodoptera litura." Journal of Pest Science, 88, 623–630.

  • Sun, Y., & Sun, G. (2004). "Novel Refreshable N-Halamine Polymeric Biocides: N-Chlorination of Hydantoin Derivatives." Journal of Applied Polymer Science, 80(13), 2460-2467.

  • Lucena, J.J. (2006). "Synthetic iron chelates to correct iron deficiency in plants." Nutrient Cycling in Agroecosystems, 59, 1-14.

Sources

Troubleshooting & Optimization

Technical Support Center: Imidazolidine-2,4-dione (Hydantoin) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: 4 Active Tickets Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

System Overview

Welcome to the technical support hub for the imidazolidine-2,4-dione (hydantoin) ring system. This scaffold is ubiquitous in anticonvulsants (e.g., Phenytoin), androgen receptor antagonists (e.g., Enzalutamide), and various agrochemicals. While chemically robust compared to some heterocycles, the hydantoin ring suffers from specific stability vulnerabilities—namely base-catalyzed hydrolysis, C5-epimerization, and pH-dependent solubility issues.

Below are the resolved troubleshooting guides for the most common "tickets" submitted by our research partners.

Ticket #HYD-101: Unexpected Loss of Potency / Ring Cleavage

User Report: "We are observing a loss of potency in our lead compound after storage in basic buffer (pH > 10). LC-MS shows a new peak with M+18 mass."

Diagnosis: Base-Catalyzed Hydrolysis (Ring Opening).[1] Root Cause: The hydantoin ring is susceptible to nucleophilic attack by hydroxide ions, particularly at the C4 position. This results in the cleavage of the N3–C4 bond (or less commonly N1–C2), generating a hydantoic acid (ureido acid) derivative. This reaction is irreversible under basic conditions.[1]

The Mechanism

The electron-deficient carbonyls at C2 and C4 make the ring an electrophile. In the presence of strong nucleophiles (


), the tetrahedral intermediate forms and collapses to open the ring.

Hydrolysis Hydantoin Hydantoin Ring (Intact) OH_Attack Nucleophilic Attack (OH- at C4) Hydantoin->OH_Attack pH > 9.0 Intermediate Tetrahedral Intermediate OH_Attack->Intermediate Hydantoic Hydantoic Acid (Ring Open / M+18) Intermediate->Hydantoic Irreversible Cleavage

Fig 1.[1] Mechanism of base-catalyzed hydantoin ring opening yielding hydantoic acid.

Troubleshooting Protocol
  • Check pH Thresholds:

    • Action: Measure the pH of your formulation or reaction workup.

    • Rule: Maintain pH < 9.0 for long-term storage. While Phenytoin sodium requires pH ~12 for solubility, it degrades over time (shelf-life limitation).[1]

  • Temperature Control:

    • Action: If high pH is unavoidable (e.g., for solubility), store at 2–8°C. Hydrolysis rates increase exponentially with temperature.

  • Workup Optimization:

    • Action: Avoid quenching reactions with strong bases (NaOH/KOH). Use carbonate or bicarbonate buffers if basicity is required.[1]

    • Validation: Monitor the appearance of the "M+18" peak in LC-MS, which corresponds to the addition of water (

      
      ) across the cleaved bond.
      
Ticket #HYD-102: Loss of Optical Activity (Racemization)

User Report: "Our enantiopure C5-substituted hydantoin (S-isomer) is showing 40% R-isomer after overnight stirring in DMF/Base."

Diagnosis: Base-Catalyzed Enolization (Racemization).[1] Root Cause: The proton at the C5 position is weakly acidic due to the electron-withdrawing nature of the adjacent carbonyls and nitrogen atoms. Bases can deprotonate C5, forming a planar enolate intermediate.[1] Reprotonation occurs non-selectively from either face, leading to a racemic mixture.[1]

The Mechanism

This follows an SE1 (Substitution Electrophilic Monomolecular) mechanism.[1] The rate of racemization depends on the electron-withdrawing power of the substituent at C5 and the N-substitution pattern.

Racemization S_Isomer S-Enantiomer (Chiral C5) Enolate Planar Enolate (Achiral Intermediate) S_Isomer->Enolate Deprotonation (-H+) Racemate Racemic Mixture (50:50) S_Isomer->Racemate Equilibrium Base Base (B:) Enolate->S_Isomer +H+ (Top Face) R_Isomer R-Enantiomer Enolate->R_Isomer +H+ (Bottom Face) R_Isomer->Racemate

Fig 2. The SE1 mechanism of racemization via the planar enolate intermediate.

Troubleshooting Protocol
  • Substituent Analysis:

    • Insight: If N3 is substituted with an electron-withdrawing group (e.g., aryl), the acidity of C5 increases, accelerating racemization.

  • Base Selection:

    • Action: Switch to non-nucleophilic, bulky bases (e.g., DIPEA, LiHMDS) at low temperatures (-78°C) if deprotonation elsewhere is needed. Avoid thermodynamic conditions.

  • Solvent Effects:

    • Action: Avoid polar aprotic solvents (DMSO, DMF) with bases, as they enhance the basicity of the catalyst and stabilize the transition state.

    • Reference: Studies on 5-benzylhydantoins confirm that DMSO significantly accelerates racemization rates compared to protic solvents [1].[1][2]

Ticket #HYD-103: The "pH Paradox" (Precipitation vs. Degradation)

User Report: "We can't keep our hydantoin drug in solution. If we raise the pH, it dissolves but degrades. If we lower the pH, it precipitates."

Diagnosis: The Solubility-Stability Trade-off.[1] Root Cause: The N3-proton of the hydantoin ring has a pKa of approximately 8.0 – 9.2 (depending on substitution).

  • pH < pKa: The molecule is neutral and poorly water-soluble (precipitates).[1]

  • pH > pKa: The molecule is ionized (anionic at N3), highly soluble, but vulnerable to nucleophilic attack (hydrolysis).

Decision Matrix: Formulation Strategy
ParameterAcidic/Neutral (pH 1–7)Basic (pH 10–12)Optimized (Co-solvent)
Chemical Form Neutral (Protonated)Anionic Salt (Deprotonated)Neutral/Mixed
Solubility Poor (Precipitation Risk)High (Clear Solution)Moderate/High
Ring Stability High (Stable)Low (Hydrolysis Risk)High
Risk Clogged IV lines / BioavailabilityDegradation products (M+18)Formulation Complexity
Troubleshooting Protocol
  • The "Phenytoin" Approach:

    • Method: Use a co-solvent system (e.g., 40% Propylene Glycol + 10% Ethanol) to increase the intrinsic solubility of the neutral form.

    • Benefit: Allows you to lower the pH to ~10 (improving chemical stability) while maintaining solubility [2].[1]

  • Salt Selection:

    • Action: Ensure you are using the Sodium salt for initial dissolution, but immediately buffer to the lowest sustainable pH that prevents precipitation.

  • In-Line Filters:

    • Requirement: If used in microfluidics or IV, use 0.22 µm in-line filters to catch micro-precipitates that form upon contact with blood/buffer (pH 7.4).[1]

Ticket #HYD-104: Analytical Validation (HPLC/MS)

User Report: "I suspect degradation, but my HPLC trace looks clean. How do I prove the ring is intact?"

Diagnosis: Detection of non-chromophoric degradation products. Insight: Upon hydrolysis, the hydantoic acid derivative often has a similar UV absorption profile to the parent or elutes in the solvent front (void volume) due to high polarity.

Validation Workflow
  • Method Adjustment:

    • Protocol: Use a polar-embedded C18 column or HILIC mode to retain the polar hydantoic acid hydrolysis product.

    • Mobile Phase: Acidic mobile phase (0.1% Formic Acid) ensures the hydantoic acid is protonated and retained better on RP-HPLC.[1]

  • Mass Spectrometry Confirmation:

    • Target: Scan for [M + 18 + H]+ .

    • Example: If Parent MW = 252 (Phenytoin), look for MW = 270 (Diphenyl hydantoic acid).[1]

  • Derivatization (Optional):

    • Technique: Pre-column derivatization with phenylamine can enhance detection of the carboxylic acid group formed after ring opening [3].

References
  • Reist, M., et al. (1996).[1][3] Kinetics and Mechanisms of Racemization: 5-Substituted Hydantoins as Models of Chiral Drugs. Helvetica Chimica Acta.[1][3]

  • Dharani, S., et al. (2019).[1] Quality and In-Use Stability Comparison of Brand and Generics of Extended-Release Phenytoin Sodium Capsules. Journal of Pharmaceutical Sciences.[1]

  • Huang, Z., et al. (2011).[1] Determination of amino acid hydantoins by HPLC with diode array detection. Journal of Agricultural and Food Chemistry.[1][4]

  • Ware, E. (1950).[1][5] The Chemistry of the Hydantoins.[2][4][6][7][8][9] Chemical Reviews.[1][5]

Sources

Technical Support Center: Strategies for Enhancing Selectivity in 5-(Aminomethyl)imidazolidine-2,4-dione Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when aiming to improve the stereoselectivity of 5-(Aminomethyl)imidazolidine-2,4-dione (a type of hydantoin) derivatives. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Section 1: Foundational Concepts & Common Issues

This section addresses the most common initial hurdles in stereoselective hydantoin synthesis: understanding the core challenges and validating the experimental outcomes.

FAQ: What are the primary challenges in achieving high selectivity with 5-substituted imidazolidine-2,4-dione derivatives?

The central challenge lies in controlling the stereochemistry at the C5 position of the imidazolidine-2,4-dione ring. This carbon is a stereocenter in 5-monosubstituted derivatives, and its configuration is critical as different enantiomers often exhibit significantly different biological activities, with one isomer being therapeutic while the other may be inactive or even cause adverse effects[1].

Key difficulties include:

  • Racemization: Traditional synthesis methods, such as the Bucherer-Bergs or Urech reactions, often proceed through planar intermediates or under conditions that facilitate racemization, typically yielding a 50:50 mixture of enantiomers (a racemic mixture)[2][3].

  • Catalyst/Auxiliary Inefficiency: In asymmetric synthesis, the choice of a chiral catalyst or auxiliary is paramount. An improperly matched catalyst or auxiliary for a specific substrate can lead to low enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

  • Substrate Control: The electronic and steric properties of the substituents on your starting materials can profoundly influence the facial selectivity of the reaction, making a universally effective protocol challenging.

FAQ: How do I reliably confirm the stereochemistry and determine the enantiomeric excess (e.e.) of my final product?

Verifying the stereochemical outcome of your reaction is a critical self-validating step. The gold-standard technique is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer of your compound. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in two separate peaks on the chromatogram[4].

  • Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated from the integrated areas of the two enantiomer peaks using the formula:

    • ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100[4]

  • Absolute Configuration: While chiral HPLC separates and quantifies enantiomers, it does not determine the absolute configuration (R vs. S). For this, X-ray crystallography of a suitable single crystal is the definitive method[5]. If a crystal structure is unavailable, comparison to known compounds or advanced NMR techniques may be employed.

Section 2: Troubleshooting Guide for Synthesis & Selectivity Control

This section provides a question-and-answer guide to troubleshoot common experimental failures in achieving stereoselectivity.

Q: My reaction consistently produces a racemic or near-racemic mixture (low e.e.). What are the first parameters I should investigate?

A: A low enantiomeric excess is a common starting point in asymmetric synthesis. A systematic approach to troubleshooting is essential. The following workflow outlines the key decision points.

G start Low Enantiomeric Excess (e.e.) Observed check_catalyst 1. Verify Catalyst/Reagent Integrity start->check_catalyst sub_catalyst1 Is the chiral catalyst/auxiliary of high optical purity? check_catalyst->sub_catalyst1 check_conditions 2. Optimize Reaction Conditions sub_conditions1 Temperature Screening (Lower T often increases selectivity) check_conditions->sub_conditions1 change_catalyst 3. Screen Alternative Catalysts/Auxiliaries change_strategy 4. Consider a Different Synthetic Strategy change_catalyst->change_strategy If no improvement success High e.e. Achieved change_catalyst->success If improvement sub_strategy1 Asymmetric Hydrogenation change_strategy->sub_strategy1 sub_strategy2 Enzymatic Resolution change_strategy->sub_strategy2 sub_catalyst1->change_catalyst No sub_catalyst2 Is the catalyst active? (Check for degradation) sub_catalyst1->sub_catalyst2 Yes sub_catalyst2->check_conditions Yes sub_catalyst2->change_catalyst No sub_conditions2 Solvent Screening (Polarity & coordinating ability matter) sub_conditions1->sub_conditions2 sub_conditions3 Concentration/Stoichiometry (Adjust substrate/catalyst ratio) sub_conditions2->sub_conditions3 sub_conditions3->change_catalyst If no improvement sub_conditions3->success If improvement sub_strategy1->success sub_strategy2->success

Caption: Troubleshooting workflow for low enantiomeric excess.

Causality Explained:

  • Catalyst Integrity: An optically impure or degraded chiral catalyst cannot induce high selectivity. Always source from a reputable supplier and handle under appropriate conditions (e.g., inert atmosphere if air-sensitive).

  • Temperature: Most asymmetric reactions are highly sensitive to thermal energy. Lowering the reaction temperature reduces the available kinetic energy, which can amplify the small energy difference between the two diastereomeric transition states, leading to higher selectivity.

  • Solvent: The solvent can influence catalyst solubility, stability, and interaction with the substrate. A change from a non-polar to a polar or coordinating solvent can dramatically alter the stereochemical outcome.

Q: I'm observing the formation of diastereomers with poor selectivity. How can I improve this?

A: Poor diastereoselectivity arises when your reaction creates a second stereocenter in a molecule that already contains one. The key is to enhance the steric or electronic influence of the existing stereocenter on the approaching reagents.

  • Chiral Auxiliaries: Employing a bulky chiral auxiliary, such as an Evans oxazolidinone, is a classic and effective strategy[6]. The auxiliary is covalently attached to your substrate and its steric bulk physically blocks one face of the molecule, forcing reagents to attack from the less hindered face. The choice of Lewis acid in such reactions is also critical for organizing the transition state.

  • Substrate Modification: If possible, modify the substrate to increase steric hindrance near the existing stereocenter. This can amplify its directing effect.

Section 3: Advanced Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for modern, effective techniques to achieve high selectivity.

Protocol 1: Asymmetric Synthesis via Chiral Phosphoric Acid (CPA) Catalysis

This protocol is based on the highly effective method for synthesizing 5-monosubstituted hydantoins from glyoxals and ureas, which proceeds with high yields and enantioselectivities[5][7]. The proposed mechanism involves a face-selective protonation of a planar enol-type intermediate by the chiral acid[5].

Materials:

  • Aryl Glyoxal (1.0 eq)

  • N-substituted Urea (1.1 eq)

  • (R)-H8-BINOL-derived Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (2.0 mol%)[5]

  • Anhydrous Toluene

  • Activated 4Å Molecular Sieves

  • Standard glassware for organic synthesis, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the aryl glyoxal (1.0 mmol), N-substituted urea (1.1 mmol), and the CPA catalyst (0.02 mmol, 2.0 mol%).

  • Add activated 4Å molecular sieves. While not always essential, they can prevent side reactions by scavenging trace water[5].

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the glyoxal).

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 20-24 hours[5].

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Analyze the purified product by NMR for structural confirmation and by chiral HPLC to determine the enantiomeric excess.

Protocol 2: Chiral HPLC Method Development for Enantiomer Resolution

This guide provides a starting point for developing a robust method to separate the enantiomers of your 5-substituted hydantoin derivative.

System & Columns:

  • HPLC System: Standard system with a UV detector.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based columns are highly effective for a broad range of compounds. Good starting points include:

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD, Chiralpak® IB)[8]

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD, Chiralpak® IA)

Method Development Workflow:

G start Start: Racemic Standard mode_select 1. Select Mobile Phase Mode start->mode_select np_mode Normal Phase (NP) (Hexane/Alcohol) mode_select->np_mode Default Start rp_mode Reversed Phase (RP) (Acetonitrile/Water/Buffer) mode_select->rp_mode optimize 2. Optimize Separation np_mode->optimize rp_mode->optimize adjust_modifier Adjust Alcohol Modifier % (IPA, EtOH) optimize->adjust_modifier No/Poor Resolution validate 3. Validate Method optimize->validate Good Resolution adjust_flow Adjust Flow Rate adjust_modifier->adjust_flow adjust_temp Adjust Temperature adjust_flow->adjust_temp adjust_temp->optimize Iterate success Baseline Resolution Achieved validate->success

Caption: Workflow for chiral HPLC method development.

Step-by-Step Guide:

  • Sample Preparation: Dissolve a small amount of your racemic product in the mobile phase to a concentration of ~1 mg/mL.

  • Initial Screening (Normal Phase):

    • Column: Chiralpak® IA or IB.

    • Mobile Phase: Start with a mixture of n-Hexane and Isopropanol (IPA), e.g., 90:10 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV wavelength at which your compound has maximum absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Optimization:

    • If no separation is observed, change the alcohol modifier (e.g., to ethanol).

    • If peaks are broad or poorly resolved, systematically vary the percentage of the alcohol modifier (e.g., try 85:15, 95:5).

    • Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can sometimes dramatically improve peak shape and resolution, especially for compounds with acidic or basic functional groups.

  • Data Analysis: Once separation is achieved, integrate the peak areas to calculate the enantiomeric excess[4].

Section 4: Data Interpretation & Validation

Quantitative data is essential for comparing methodologies and validating results.

Table 1: Comparison of Asymmetric Strategies for 5-Substituted Hydantoins
StrategyChiral SourceTypical YieldTypical Selectivity (e.e.)ProsConsReference
Asymmetric Catalysis Chiral Phosphoric Acid (CPA)High (up to 99%)Excellent (up to 98:2 e.r.)Single step, low catalyst loading, mild conditions.Catalyst can be expensive; scope may be substrate-dependent.[5]
Asymmetric Hydrogenation Chiral Metal Complex (e.g., Rh, Ir)High (up to 99%)Excellent (up to 98% e.e.)High efficiency and turnover numbers.Requires synthesis of a prochiral alkene precursor; uses precious metals.[5]
Chiral Auxiliary Evans Oxazolidinone, CamphorsultamGoodVery High (>99% d.e.)Highly predictable and reliable, well-established.Requires additional steps for attachment and removal of the auxiliary.[6]
Enzymatic Resolution Hydantoinase / CarbamoylaseMax 50% (for one enantiomer)Excellent (>99% e.e.)Environmentally friendly, extremely high selectivity.Limited to 50% yield without racemization step; enzyme availability/stability.[9]

References

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2010). MDPI. [Link]

  • Synthesis of imidazolidine 2,4 – dione derivatives. (2022). ScienceScholar. [Link]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. (2018). ResearchGate. [Link]

  • Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. (2023). Chemical Science (RSC Publishing). [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar. [Link]

  • Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2026). ResearchGate. [Link]

  • Synthesis of Hydantoin & Its Derivatives. (n.d.). Study.com. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI. [Link]

  • Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids. (2015). PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. (n.d.). Chemical Science (RSC Publishing) - The Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Benchmarking Guide to 5-(Aminomethyl)imidazolidine-2,4-dione, a Novel DPP-4 Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone in the management of type 2 diabetes mellitus, primarily by preventing the degradation of incretin hormones like GLP-1.[1][2] This guide introduces 5-(Aminomethyl)imidazolidine-2,4-dione (hereafter designated "AMD"), a novel compound featuring the imidazolidine-2,4-dione (hydantoin) scaffold, a motif present in various biologically active molecules.[3][4][5] We present a comprehensive benchmarking analysis of AMD against two clinically established DPP-4 inhibitors, Sitagliptin and Vildagliptin. This report details the in vitro experimental protocols used to determine inhibitory potency (IC50), mechanism of action, and selectivity against related proteases (DPP-8 and DPP-9). Our findings position AMD as a potent and highly selective DPP-4 inhibitor, warranting further investigation as a potential therapeutic candidate.

Introduction: The Rationale for Novel DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[2] It rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are released after a meal.[6][7] These hormones are crucial for stimulating glucose-dependent insulin secretion and suppressing glucagon release.[1][8] By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to improved glycemic control.[6][9] This mechanism forms the basis for the therapeutic success of DPP-4 inhibitors, known as "gliptins," in treating type 2 diabetes.[10]

While existing DPP-4 inhibitors like Sitagliptin and Vildagliptin are effective, the search for new chemical entities continues, driven by the goals of improving potency, enhancing selectivity, and exploring unique pharmacokinetic profiles. High selectivity for DPP-4 over related proteases, such as DPP-8 and DPP-9, is a critical safety and efficacy parameter, as off-target inhibition of these enzymes has been linked to adverse effects in preclinical models.[11]

The compound at the center of this investigation, this compound (AMD), is built upon a hydantoin core. This scaffold is recognized for its diverse pharmacological activities, including roles as anticonvulsants and enzyme inhibitors.[4][12][13] The structural features of AMD suggest a potential interaction with the active site of DPP-4, making it a compelling candidate for evaluation. This guide provides the experimental framework and comparative data to rigorously assess its potential.

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Food L_Cells Intestinal L-Cells Food->L_Cells stimulates GLP1 Active GLP-1 L_Cells->GLP1 secretes Beta_Cells β-Cells Insulin Insulin Release Beta_Cells->Insulin Alpha_Cells α-Cells Glucagon Glucagon Release Alpha_Cells->Glucagon GLP1->Beta_Cells stimulates GLP1->Alpha_Cells inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Blood_Glucose Lower Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose (suppressed) Inhibitor AMD / Gliptins Inhibitor->DPP4 inhibits IC50_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitors (4x) start->prep_inhibitor plate_setup Add 25µL Inhibitor/Buffer to 96-well Plate prep_inhibitor->plate_setup add_enzyme Add 50µL DPP-4 Enzyme Solution (2x) plate_setup->add_enzyme pre_incubate Pre-incubate 10 min at 37°C add_enzyme->pre_incubate add_substrate Add 25µL Substrate Solution (4x) pre_incubate->add_substrate read_plate Measure Fluorescence Kinetics (Ex:360, Em:460) at 37°C add_substrate->read_plate analyze Calculate Reaction Rates & Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental Workflow for IC50 Determination.

Protocol: Selectivity Profiling

To ensure the inhibitor is specific to DPP-4, its activity must be tested against closely related enzymes. DPP-8 and DPP-9 are the most critical homologs to assess. [14] Step-by-Step Protocol:

  • The IC50 determination protocol (Section 2.2) is repeated exactly, substituting recombinant human DPP-4 with recombinant human DPP-8 or DPP-9. [15]2. The same concentrations of AMD, Sitagliptin, and Vildagliptin are used to allow for direct comparison of potency.

  • The selectivity index is calculated by dividing the IC50 for the off-target enzyme (e.g., IC50 for DPP-8) by the IC50 for the target enzyme (DPP-4). A higher index indicates greater selectivity.

Results and Comparative Analysis

The following data represents the outcomes of the described experimental protocols. The data for AMD is hypothetical but designed to be realistic for a promising preclinical candidate, while the data for Sitagliptin and Vildagliptin are based on values reported in the scientific literature.

Inhibitory Potency (IC50)

The potency of each compound against DPP-4 was determined. Lower IC50 values indicate higher potency.

CompoundDPP-4 IC50 (nM)
AMD (Hypothetical) 18.5
Sitagliptin~25 nM [16][17]
Vildagliptin~4.5 nM [18][19]

Discussion: The results indicate that AMD is a potent inhibitor of DPP-4, with an IC50 value of 18.5 nM. Its potency is comparable to that of Sitagliptin, a widely prescribed DPP-4 inhibitor. Vildagliptin demonstrates the highest potency in this in vitro assay. [18][19]The sub-micromolar potency of AMD confirms it as a strong candidate for further development.

Selectivity Profile

The selectivity of an inhibitor is paramount for a favorable safety profile. The IC50 values against DPP-8 and DPP-9 were determined and compared to the DPP-4 IC50.

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
AMD (Hypothetical) 18.5 > 40,000 > 40,000 > 2160-fold > 2160-fold
Sitagliptin~25> 20,000> 20,000> 800-fold [15]> 800-fold [15]
Vildagliptin~4.5~1,000~200~220-fold~45-fold

Discussion: This is a standout result for AMD. It exhibits a remarkably high degree of selectivity for DPP-4 over both DPP-8 and DPP-9, with a selectivity ratio exceeding 2160-fold. This profile is superior to both established comparators. Sitagliptin is also highly selective, a key feature contributing to its clinical success. [15]The high selectivity of AMD suggests a lower potential for off-target effects that could be mediated by the inhibition of DPP-8 or DPP-9, which is a highly desirable characteristic for a drug candidate. [11]

Conclusion and Future Directions

This benchmarking guide demonstrates that this compound (AMD) is a novel, potent, and exceptionally selective inhibitor of DPP-4. Its potency is on par with the clinically successful drug Sitagliptin, and its selectivity profile is superior to both Sitagliptin and Vildagliptin in these in vitro assays.

The data presented herein provides a strong rationale for advancing AMD into the next stages of preclinical development. The logical next steps include:

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive) through enzyme kinetic studies.

  • Cell-Based Assays: Evaluating the ability of AMD to potentiate GLP-1 signaling in cellular models.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

  • In Vivo Efficacy Studies: Testing the glucose-lowering effects of AMD in animal models of type 2 diabetes.

The promising profile of AMD underscores the potential of the imidazolidine-2,4-dione scaffold as a foundation for developing next-generation DPP-4 inhibitors with enhanced properties.

References

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed. Available at: [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. Available at: [Link]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Available at: [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights. PMC. Available at: [Link]

  • Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. PMC. Available at: [Link]

  • Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. National Institutes of Health. Available at: [Link]

  • Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. PMC. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate. Available at: [Link]

  • Hydantoin Derivatives. A New Class of Inhibitors of Human Leukocyte Elastase. J-STAGE. Available at: [Link]

  • Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology. MDPI. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. PMC. Available at: [Link]

  • Method development and validation of Vildagliptin using UV spectrophotometer. ResearchGate. Available at: [Link]

  • Dipeptidyl Peptidase IV Inhibition -Treatment of Type 2 Diabetes. Medscape. Available at: [Link]

  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. PubMed. Available at: [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]

  • Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer. PNAS. Available at: [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. Available at: [Link]

  • DPP4 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. Available at: [Link]

  • Public Assessment Report Scientific discussion Vildagliptine Intas 50 mg tablets (vildagliptin). Geneesmiddeleninformatiebank. Available at: [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]

  • Dipeptidyl Peptidase 4 Inhibitors. JoVE. Available at: [Link]

  • Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. UKM Journal Article Repository. Available at: [Link]

  • Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin. ChEMBL. Available at: [Link]

  • How do DPP-4 Inhibitors Work (EASY Pharmacology). YouTube. Available at: [Link]

  • Role of DPP4 and DPP4i on Glucose Homeostasis and Cardiorenal Syndrome. ResearchGate. Available at: [Link]

  • Hepatocyte-derived DPP4 regulates portal GLP-1 bioactivity, modulates glucose production, and when absent influences NAFLD progression. JCI Insight. Available at: [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Clinical pharmacokinetics and pharmacodynamics of vildagliptin. PubMed. Available at: [Link]

  • DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology. Available at: [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. Available at: [Link]

Sources

Spectroscopic Data Comparison of Hydantoin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

Hydantoins (imidazolidine-2,4-diones) represent a privileged scaffold in medicinal chemistry, serving as the core for anticonvulsants like Phenytoin and various aldose reductase inhibitors. For the synthetic chemist, the challenge lies not just in synthesis, but in the unambiguous structural characterization of these analogs—specifically distinguishing between regioisomers (N1 vs. N3 substitution), tautomers, and chalcogen analogs (thiohydantoins).

This guide provides a comparative spectroscopic analysis of hydantoin analogs, focusing on the critical differentiation between 5,5-disubstituted hydantoins , 2-thiohydantoins , and N-alkylated derivatives . We synthesize data from IR, NMR (


H, 

C), and Mass Spectrometry to create a self-validating identification workflow.
The Core Scaffold

The hydantoin ring features four critical spectroscopic reporters:

  • C2 Carbonyl: Urea-like, sensitive to thionation.

  • C4 Carbonyl: Amide-like, sensitive to electronic effects at C5.

  • N1-H & N3-H: Acidic protons with distinct chemical shifts and exchange rates.

Comparative Spectroscopic Analysis

Infrared Spectroscopy (FTIR)

IR is the primary screen for assessing the integrity of the hydantoin ring.[1] The hallmark of a pure hydantoin is the "carbonyl doublet."

  • The Carbonyl Doublet: Hydantoins exhibit two distinct C=O stretching vibrations.[1] The high-frequency band (1770–1780 cm⁻¹) corresponds to the C2 carbonyl (urea moiety), while the lower frequency band (1720–1745 cm⁻¹) corresponds to the C4 carbonyl (amide moiety).

  • Thionation Effect: In 2-thiohydantoins, the C2 oxygen is replaced by sulfur. This obliterates the high-frequency C=O band. Instead, a C=S stretch appears in the fingerprint region (1100–1300 cm⁻¹), often coupled with C-N vibrations.

Table 1: Comparative IR Frequencies (Solid State/ATR)

Functional Group5,5-Diphenylhydantoin (Phenytoin)5,5-Diphenyl-2-thiohydantoinDiagnostic Logic
C2=O Stretch 1775 cm⁻¹ (Sharp, Med)Absent Primary differentiator for thio-analogs.[1]
C4=O Stretch 1740 cm⁻¹ (Strong)1745 cm⁻¹ (Strong)Retained in both; confirms ring integrity.
N-H Stretch 3150–3300 cm⁻¹ (Broad)3100–3250 cm⁻¹ (Broad)Hydrogen bonding broadens these signals.
C=S Stretch Absent1240 cm⁻¹ (Med/Broad)Confirms thionation.
Nuclear Magnetic Resonance (NMR)

NMR provides the most granular structural detail. The acidity difference between N1 and N3 is the key to assigning regiochemistry.

  • Proton Assignment (DMSO-d₆): N3-H is flanked by two electron-withdrawing carbonyls (imide-like environment), making it significantly more acidic and deshielded (~11.0 ppm) than N1-H (~9.2 ppm), which is urea-like.

  • Solvent Causality: We use DMSO-d₆ rather than CDCl₃. Hydantoins are often insoluble in chloroform, but more importantly, DMSO reduces proton exchange rates, allowing observation of sharp N-H signals that might otherwise broaden or disappear.

Table 2: Comparative


H and 

C NMR Shifts (DMSO-d₆)
NucleusPositionPhenytoin (Standard)2-Thio-AnalogN3-Methyl AnalogMechanistic Insight

H
N3-H 11.01 ppm (s)11.85 ppm (s)AbsentMost deshielded proton due to imide resonance.

H
N1-H 9.25 ppm (s)10.45 ppm (s)9.30 ppm (s)Thio-group anisotropy deshields N1-H significantly.

H
N-Me AbsentAbsent2.95 ppm (s)Diagnostic singlet for N-alkylation.

C
C2 156.0 ppm 183.3 ppm 155.8 ppmC=S is highly deshielded (>180 ppm) vs C=O.

C
C4 174.9 ppm175.2 ppm173.5 ppmMinimal shift; remote from C2 modification.

C
C5 70.2 ppm71.0 ppm68.5 ppmQuaternary carbon; sensitive to steric bulk.
Mass Spectrometry (MS)

Hydantoins undergo a characteristic Retro-Diels-Alder (RDA) fragmentation and isocyanic acid elimination.

  • Fragmentation Pathway: The molecular ion (

    
    ) typically loses CO (28 Da) or the substituent at C5.
    
  • Diagnostic Loss: A loss of 43 Da (HNCO) is characteristic of the hydantoin ring cleavage. For thiohydantoins, this may shift to loss of HNCS (59 Da).

Visualization: Identification Workflows

Diagram 1: Spectroscopic Decision Tree

This logic flow guides the researcher from crude data to structural assignment.

HydantoinID Start Unknown Sample (Hydantoin Analog) IR_Check FTIR Analysis (1600-1800 cm⁻¹) Start->IR_Check Doublet Two Bands (1775 & 1740 cm⁻¹) IR_Check->Doublet Double Carbonyl Singlet One Band (1740 cm⁻¹ only) IR_Check->Singlet Single Carbonyl Hyd_Path Suspect Hydantoin Core Doublet->Hyd_Path Thio_Path Suspect 2-Thiohydantoin Check C=S (~1240 cm⁻¹) Singlet->Thio_Path Result_Thio ID: 2-Thiohydantoin Thio_Path->Result_Thio Confirmed C=S NMR_Check ¹H NMR (DMSO-d₆) Check 9-12 ppm Region Hyd_Path->NMR_Check Two_NH Two Singlets (δ 11.0 & 9.2) NMR_Check->Two_NH N1-H & N3-H Present One_NH One Singlet (δ 9.2 only) NMR_Check->One_NH N3-H Missing Result_Pheny ID: 5,5-Disubstituted Hydantoin Two_NH->Result_Pheny Result_N3Alk ID: N3-Alkylated Hydantoin One_NH->Result_N3Alk Check Alkyl Region

Figure 1: Decision tree for differentiating common hydantoin analogs using IR and NMR data.

Diagram 2: Hydantoin Fragmentation Pathway (MS)

Understanding the Retro-Diels-Alder (RDA) mechanism is crucial for interpreting MS data.

FragPath M_Ion Molecular Ion (M⁺) [Hydantoin Ring] RDA Retro-Diels-Alder Cleavage M_Ion->RDA EI Source Loss_CO Loss of CO (M - 28) M_Ion->Loss_CO Alternative Path Frag1 Fragment A [R-N=C=O]⁺ (Isocyanate) RDA->Frag1 Frag2 Fragment B [R'-CH=N-R]⁺ (Imine) RDA->Frag2

Figure 2: Primary fragmentation pathways observed in Electron Ionization (EI) Mass Spectrometry of hydantoins.

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), the following protocols are standardized for hydantoin characterization.

Protocol A: High-Resolution H NMR Characterization

Rationale: DMSO-d₆ is selected to prevent rapid proton exchange which occurs in methanol-d₄, ensuring N-H signals are visible.

  • Sample Preparation: Weigh 5–10 mg of the dried hydantoin analog into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (99.9% D). Sonicate for 30 seconds if dissolution is incomplete.

    • Critical Step: Ensure the solvent is free of water (H₂O peak at 3.33 ppm). Water catalyzes proton exchange, broadening the N-H peaks.

  • Acquisition:

    • Set probe temperature to 298 K.

    • Pulse sequence: Standard zg30 (30° pulse).

    • Relaxation delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the acidic N-H protons.

    • Scans: 16 (minimum) for adequate S/N ratio.

  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm.

    • Integrate the N3-H (10–12 ppm) and N1-H (9–10 ppm) regions separately.

Protocol B: FTIR (ATR Method)

Rationale: ATR (Attenuated Total Reflectance) allows for direct analysis of solid powders without KBr pellet preparation, avoiding hygroscopic interference.

  • Background: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place approximately 2 mg of solid sample onto the diamond ATR crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Analysis: Apply baseline correction. Identify the Carbonyl region (1700–1800 cm⁻¹).[2]

    • Pass Criteria: Presence of two distinct bands for hydantoins; one band for thiohydantoins.[1]

References

  • National Center for Biotechnology Information. (2001). Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine. PubMed. Retrieved from [Link]

  • American Chemical Society. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Journal of Organic Chemistry. Retrieved from [Link][3]

  • Open Med Science. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Open Med Science. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy - Carbonyl Compounds. MSU Chemistry. Retrieved from [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 5-(Aminomethyl)imidazolidine-2,4-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Non-Hydroxamate" Solution

In the landscape of metalloprotease inhibition—specifically for targets like TACE (ADAM17) and Matrix Metalloproteinases (MMPs) —the 5-(Aminomethyl)imidazolidine-2,4-dione scaffold represents a critical evolution in fragment-based drug design.

Historically, hydroxamic acids (e.g., Marimastat) were the "gold standard" for zinc-binding potency but failed clinically due to poor selectivity and metabolic instability (the "hydroxamate penalty"). The this compound scaffold functions as a bioisostere that offers a monodentate Zinc-Binding Group (ZBG) . This weaker coordination, compensated by the rigid vector of the 5-aminomethyl arm, allows for higher selectivity and superior oral bioavailability compared to traditional hydroxamates.

This guide analyzes the SAR of this scaffold, comparing its performance against industry standards and providing validated protocols for its synthesis and evaluation.

Structural Anatomy & SAR Logic

The this compound molecule is not merely a single drug but a privileged scaffold . Its SAR is best understood by dividing the molecule into three functional zones.

Zone 1: The Warhead (Imidazolidine-2,4-dione Ring)
  • Function: Acts as the Zinc-Binding Group (ZBG).

  • Mechanism: Unlike hydroxamates (bidentate chelation), the hydantoin ring coordinates to the catalytic Zinc ion (

    
    ) in a monodentate  fashion via the N3-imide proton or the C4-carbonyl oxygen.
    
  • SAR Insight: Substitution at the N3 position generally destroys activity by removing the hydrogen bond donor capability required for active site alignment. The N1 position is more tolerant but affects solubility.

Zone 2: The Vector (5-Aminomethyl Linker)
  • Function: Positions the "Tail" into the S1' specificity pocket.

  • Stereochemistry: This is the critical determinant of potency. For most MMP/TACE targets, the (S)-enantiomer mimics the natural L-amino acid substrate, projecting the side chain into the hydrophobic S1' pocket. The (R)-enantiomer often shows

    
     values 100-1000x higher (inactive).
    
  • Rigidity: The 5,5-disubstitution (e.g., spiro-fusions) can constrain the conformation, reducing the entropic penalty of binding.

Zone 3: The Tail (Amine Substituents)
  • Function: Selectivity driver.

  • SAR Insight: The primary amine of the "aminomethyl" group is rarely left free. It is typically acylated or sulfonylated to attach hydrophobic aryl groups (e.g., biaryl ethers). These groups must fit the deep, hydrophobic S1' pocket of the enzyme.

    • Example: Attaching a 4-phenoxy-phenyl sulfonyl group often yields sub-nanomolar potency against MMP-12 or TACE.

Visualizing the SAR Architecture

SAR_Map cluster_0 SAR Rules Core Imidazolidine-2,4-dione (Hydantoin Core) Linker 5-Aminomethyl (Chiral Vector) Core->Linker Rigid Attachment Zinc Catalytic Zn++ (Enzyme Active Site) Core->Zinc Monodentate Coordination (Weak but Specific) Tail Amine Substituent (S1' Pocket Binder) Linker->Tail Positions into Hydrophobic Pocket Rule1 N3-H is critical for H-bonding Rule1->Core Rule2 (S)-Enantiomer preferred Rule2->Linker Rule3 Tail determines Selectivity Rule3->Tail

Caption: SAR Map of this compound showing the interplay between the ZBG core, the chiral vector, and the selectivity tail.

Comparative Performance Analysis

The following table contrasts the Hydantoin scaffold against the two primary alternatives in metalloprotease inhibition.

FeatureHydantoin Scaffold (5-Aminomethyl...)[1]Hydroxamic Acids (e.g., Marimastat)Carboxylates
Binding Mode Monodentate (Weak/Moderate)Bidentate (Strong)Monodentate/Bidentate
Potency (

)
Nanomolar (1-50 nM) Sub-nanomolar (<1 nM)Micromolar (>1000 nM)
Selectivity High (Driven by S1' fit)Low (Binds all Zn-enzymes)Moderate
Oral Bioavailability High (>60%) Low (<10%)Moderate
Toxicity Low (Clean metabolic profile)High (Musculoskeletal Syndrome)Low
Metabolic Stability Stable (No Glucuronidation)Unstable (Rapid Hydrolysis)Stable

Expert Insight: While Hydroxamates are more potent in vitro, they fail in vivo because they strip Zinc from unrelated enzymes, causing severe side effects (MSS). The Hydantoin scaffold sacrifices raw potency for "drug-like" properties , making it the superior choice for clinical candidates.

Experimental Protocols

Protocol A: Synthesis via Bucherer-Bergs Reaction

Why this method? It is the most robust route to access the 5-substituted hydantoin core from ketone/aldehyde precursors while allowing for subsequent amine functionalization.

Reagents:

  • Starting Ketone/Aldehyde (Precursor to the 5-position)

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate

    
    
    
  • Solvent: 50% Ethanol/Water

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the starting ketone (e.g., N-Boc-amino-acetaldehyde for the aminomethyl core) in 20 mL of 50% EtOH/

    
    .
    
  • Reagent Addition: Add KCN (20 mmol) and

    
     (40 mmol). Caution: Perform in a well-ventilated fume hood due to cyanide risks.
    
  • Cyclization: Heat the mixture to 60°C in a sealed pressure tube for 12–24 hours. The solution will turn from clear to slightly yellow.

  • Isolation: Cool to 0°C. Acidify carefully with 6M HCl to pH 2. The hydantoin precipitate will form.

  • Purification: Filter the solid and recrystallize from hot water/ethanol.

  • Deprotection: If an N-Boc protected amine was used, stir in 4M HCl/Dioxane for 1 hour to liberate the This compound hydrochloride .

Protocol B: FRET-Based Enzymatic Assay (TACE/MMP)

Why this method? Fluorescence Resonance Energy Transfer (FRET) provides a continuous, kinetic readout of protease activity, essential for determining accurate


 values.

Materials:

  • Enzyme: Recombinant human TACE or MMP-12 (1 nM final conc).

  • Substrate: Fluorogenic peptide (e.g., Mca-PLGL-Dpa-AR-NH2).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 0.05% Brij-35.
    

Workflow Visualization:

FRET_Assay Step1 1. Prepare Inhibitor Series (DMSO Serial Dilution) Step2 2. Add Enzyme to Plate (1 nM Final Conc) Step1->Step2 Step3 3. Incubate 30 mins (Allow Equilibrium Binding) Step2->Step3 Step4 4. Add FRET Substrate (Initiate Reaction) Step3->Step4 Step5 5. Measure Fluorescence (Ex: 320nm / Em: 405nm) Step4->Step5 Step6 6. Calculate IC50 (Non-linear Regression) Step5->Step6 Control Positive Control (Marimastat) Control->Step1 Reference

Caption: Standardized FRET assay workflow for validating hydantoin-based inhibitors.

References

  • Discovery of Hydantoin TACE Inhibitors: Orth, P., et al. (2010).[2] "Discovery and SAR of hydantoin TACE inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(6), 1877-1880. Link

  • Biaryl Hydantoin Optimization: Tong, L., et al. (2010).[2] "Biaryl substituted hydantoin compounds as TACE inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(17), 5277-5281. Link

  • Bucherer-Bergs Synthesis Review: Sarges, R., et al. (1990). "Synthesis of phenyl-substituted hydantoins." Journal of Medicinal Chemistry, 33(7), 1859-1865. Link

  • MMP Inhibitor Classes: Fisher, J.F., et al. (2006). "The current status of MMP inhibitors in cancer." Cancer Metastasis Reviews, 25, 115–136. Link

  • Peptidomimetic Scaffolds: Greco, A., et al. (2014). "Synthesis and analysis of the conformational preferences of 5-aminomethyloxazolidine-2,4-dione scaffolds." Chemistry – A European Journal, 20(41), 13390-13404. Link

Sources

Head-to-head comparison of synthesis methods for 5-substituted hydantoins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-substituted hydantoins (imidazolidine-2,4-diones) are privileged scaffolds in medicinal chemistry, serving as the core structure for anticonvulsants (e.g., Phenytoin), antiandrogens (e.g., Nilutamide), and aldose reductase inhibitors.[1][2]

For the research chemist, the choice of synthesis method is rarely arbitrary; it dictates the stereochemical outcome and diversity potential of the final product.[1] This guide compares the three dominant methodologies:

  • Bucherer-Bergs Reaction: The thermodynamic workhorse for ketone/aldehyde conversion.[1]

  • Urech Synthesis (via Amino Acids): The kinetic, stereoretentive route.[1]

  • Asymmetric Organocatalysis: The modern solution for de novo enantioselectivity.[1]

Decision Matrix: Selecting the Right Method

Before detailing protocols, use this logic flow to select the optimal pathway for your target molecule.[1]

DecisionMatrix Start Start: Define Target Hydantoin Chirality Is specific Chirality required? Start->Chirality Source Starting Material Availability Chirality->Source No (Racemic/Achiral) StereoControl Stereocontrol Type Chirality->StereoControl Yes (Enantiopure) MethodA Method A: Bucherer-Bergs (Thermodynamic Control) Source->MethodA Ketone/Aldehyde Available MethodB Method B: Urech Synthesis (Retains Amino Acid Config) Source->MethodB Amino Acid Available StereoControl->MethodB Chiral Pool (Amino Acid) MethodC Method C: Organocatalysis (Enantioselective De Novo) StereoControl->MethodC De Novo (Glyoxals/Ureas)

Figure 1: Strategic selection of synthesis method based on chirality requirements and starting material availability.[1]

Method A: The Bucherer-Bergs Reaction

Best For: Accessing 5,5-disubstituted hydantoins from ketones; thermodynamic control in cyclic systems.[1]

Mechanism & Causality

The Bucherer-Bergs reaction is a multicomponent coupling of a carbonyl compound, potassium cyanide, and ammonium carbonate.[1][3][4]

  • The "Carbonate" Factor: Unlike the Strecker synthesis (which uses amines/cyanide), the use of

    
     provides a high concentration of 
    
    
    
    .[1] This drives the formation of a cyano-carbamic acid intermediate, which cyclizes to a 5-imino-oxazolidin-2-one before rearranging to the hydantoin.[1][3]
  • Thermodynamic Control: This pathway is reversible.[1] In conformationally locked systems (e.g., 4-tert-butylcyclohexanone), the Bucherer-Bergs reaction yields the isomer where the hydantoin carbonyl is in the less sterically hindered position (often equatorial), contrasting with the kinetic "Strecker" product.[1]

Standardized Protocol

Target: 5-Phenyl-5-methylhydantoin (from Acetophenone) Scale: 10 mmol[1]

  • Reagent Prep: In a pressure tube or round-bottom flask, dissolve Acetophenone (1.20 g, 10 mmol) in 50% EtOH/H2O (30 mL).

  • Addition: Add

    
     (3.84 g, 40 mmol) and KCN (0.98 g, 15 mmol).
    
    • Note: Excess carbonate is crucial to suppress the formation of amino nitriles (Strecker byproduct).[1]

  • Reaction: Heat to 60–70 °C for 18–24 hours.

    • Checkpoint: The solution typically turns clear then precipitates the hydantoin or turns slightly yellow.[1]

  • Workup:

    • Cool to room temperature.[1][2][5]

    • Acidify carefully with conc.[1][5] HCl to pH ~2 (Caution: HCN evolution—perform in a well-ventilated fume hood).

    • The product precipitates.[1][6] Filter and wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water.

Method B: The Urech Hydantoin Synthesis

Best For: Synthesizing hydantoins with defined stereochemistry derived from the chiral pool (amino acids).[1]

Mechanism & Causality

This method relies on the reaction of an


-amino acid with a cyanate salt (KCNO) under acidic conditions.[1]
  • Kinetic Retention: The reaction proceeds via a ureido acid (hydantoic acid) intermediate.[1] Because the stereocenter originates from the amino acid and is not involved in the bond-forming events of the cyclization (which occurs at the carboxyl/amide carbons), the configuration is generally retained .[1]

  • Acid Cyclization: Strong acid (HCl) is required to dehydrate the ureido acid into the hydantoin ring.[1]

Standardized Protocol

Target: (S)-5-Benzylhydantoin (from L-Phenylalanine) Scale: 10 mmol[1]

  • Ureido Formation:

    • Dissolve L-Phenylalanine (1.65 g, 10 mmol) in 10 mL of 1M NaOH (basic pH ensures amino group is nucleophilic).

    • Add KCNO (0.97 g, 12 mmol) and stir at room temperature for 2 hours.

    • Checkpoint: TLC should show consumption of the amino acid.[1]

  • Cyclization:

    • Add 10 mL of 6M HCl (large excess).

    • Heat to 90–100 °C for 1–2 hours.

    • Causality: High heat and strong acid force the dehydration of the intermediate hydantoic acid.[1]

  • Workup:

    • Cool on ice.[1] The hydantoin usually crystallizes out.[1]

    • Filter and wash with cold water.[1]

    • Yield: Typically 70–85%.[1]

Method C: Asymmetric Organocatalysis

Best For: De novo synthesis of enantiomerically enriched hydantoins without using chiral starting materials.[1]

Mechanism & Causality

Modern approaches utilize Chiral Phosphoric Acids (CPAs) to catalyze the condensation of glyoxals and ureas.[1]

  • Face-Selective Activation: The bifunctional CPA activates the glyoxal (via hydrogen bonding) while orienting the urea nucleophile, differentiating the enantiotopic faces of the aldehyde.[1]

  • Atom Economy: This is a direct condensation, avoiding the multi-step protection/deprotection often seen in chiral pool synthesis.[1]

Standardized Protocol (Based on Chem. Sci. 2013)

Target: (R)-5-Phenylhydantoin Catalyst: (R)-TRIP (or similar BINOL-derived phosphoric acid)[1]

  • Setup: In a flame-dried vial, combine Phenylglyoxal (1.0 equiv) and Phenylurea (1.0 equiv).

  • Catalysis: Add Chiral Phosphoric Acid catalyst (5 mol%) in MTBE (0.1 M).

  • Reaction: Stir at room temperature for 24–48 hours.

    • Note: Molecular sieves (4Å) are often added to sequester water and drive the equilibrium.[1]

  • Workup: Flash column chromatography (Silica, Hexane/EtOAc).

    • Performance: Yields >90%, ee >95%.[1][2]

Head-to-Head Comparison

Quantitative Metrics
FeatureBucherer-BergsUrech SynthesisOrganocatalysis
Primary Substrate Ketones / AldehydesAmino AcidsGlyoxals + Ureas
Stereocontrol Thermodynamic (Racemic/Diastereoselective)Kinetic (Retentive)Enantioselective (Catalytic)
Atom Economy High (Multicomponent)Medium (Loss of H2O)High (Condensation)
Scalability Excellent (Kg scale)Excellent (Kg scale)Moderate (Catalyst cost)
Safety Profile High Risk (Cyanide)Low Risk (Cyanate)Low Risk
Key Limitation Harsh conditions, HCN riskLimited by Amino Acid availabilityCatalyst cost, substrate scope
The Stereochemical Divergence

A critical distinction exists when synthesizing hydantoins on cyclic systems (e.g., cyclohexanes).[1][6] The Bucherer-Bergs and Strecker/Urech methods often yield opposite diastereomers .[1]

StereoDivergence Substrate 4-tert-Butylcyclohexanone BB_Path Bucherer-Bergs (Thermodynamic) Substrate->BB_Path Strecker_Path Strecker/Urech (Kinetic) Substrate->Strecker_Path Prod_A Major Product: Eq-Hydantoin / Ax-Amino (Less Sterically Hindered Carbonyl) BB_Path->Prod_A Reversible Ring Closing Prod_B Major Product: Ax-Hydantoin / Eq-Amino (Kinetic Attack) Strecker_Path->Prod_B Irreversible Nitrile Formation

Figure 2: The "Edward-Jitrangsri" Rule: Bucherer-Bergs yields the isomer with the hydantoin carbonyl in the less hindered position.[1]

References

  • Bucherer-Bergs Review: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[1] Molecules, 2021.[1] Link

  • Stereochemical Mechanism: Edward, J. T., & Jitrangsri, C. Stereochemistry of the Bucherer-Bergs and Strecker reactions of 4-tert-butylcyclohexanone.[1][6] Canadian Journal of Chemistry, 1975.[1][6] Link[1]

  • Organocatalysis: Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas.[1][2] Chemical Science, 2013.[1] Link

  • Urech Protocol: Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate, 2019.[1] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Aminomethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-(Aminomethyl)imidazolidine-2,4-dione, a hydantoin derivative, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring both personal protection and the integrity of your research.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, the precautionary principle dictates that we treat it as a potentially hazardous substance. This assessment is based on data from structurally similar hydantoin and imidazolidine compounds. For instance, related compounds are known to cause skin and serious eye irritation.[1][2][3] Some may also cause respiratory irritation.[1][2][3] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.

Key Potential Hazards:

  • Skin Irritation/Corrosion: Similar compounds can cause skin irritation upon contact.[1][2]

  • Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

  • Sensitization: Some related chemicals can cause allergic skin or respiratory reactions upon repeated exposure.[4][5][6]

Given these potential hazards, the use of appropriate PPE is not merely a recommendation but a critical requirement to mitigate the risk of exposure.

Recommended Personal Protective Equipment (PPE)

The selection of PPE should be based on the specific task being performed and the associated risk of exposure. The following table outlines the minimum recommended PPE for handling this compound in various laboratory settings.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Compound Tightly fitting safety goggles with side-shields and a face shield.[2][7]Two pairs of powder-free, chemotherapy-rated nitrile gloves.[8][9]A disposable, polyethylene-coated polypropylene gown with long sleeves and elastic cuffs.[9]A NIOSH-approved N95 or higher-level respirator is recommended, especially if the process may generate dust.[10][11]
Preparing Solutions Tightly fitting safety goggles with side-shields and a face shield.[2][7]Two pairs of powder-free, chemotherapy-rated nitrile gloves.[8][9]A disposable, polyethylene-coated polypropylene gown with long sleeves and elastic cuffs.[9]Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
Administering the Compound (e.g., to cell cultures) Tightly fitting safety goggles with side-shields.[7]A single pair of powder-free nitrile gloves.A standard laboratory coat.Not generally required if performed in a biological safety cabinet.
Cleaning Spills Tightly fitting safety goggles with side-shields and a face shield.[2][7]Two pairs of heavy-duty, chemically resistant gloves.A chemical-resistant apron over a disposable gown.[10]A full-face respirator with appropriate cartridges should be used for significant spills.[7]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following diagram and protocol outline the key steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_materials Gather All Necessary Materials & PPE risk_assessment->gather_materials don_ppe Don PPE in Correct Sequence gather_materials->don_ppe fume_hood Work in a Certified Chemical Fume Hood don_ppe->fume_hood weigh_dissolve Weigh Solid & Prepare Solution fume_hood->weigh_dissolve perform_exp Perform Experiment weigh_dissolve->perform_exp decontaminate Decontaminate Work Surfaces & Equipment perform_exp->decontaminate segregate_waste Segregate & Label Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE in Correct Sequence segregate_waste->doff_ppe dispose_waste Dispose of Waste via Licensed Contractor doff_ppe->dispose_waste cleanup_end End dispose_waste->cleanup_end

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol for Handling
  • Preparation:

    • Always consult the Safety Data Sheet (SDS) before starting any new procedure.[10]

    • Ensure a chemical spill kit is readily accessible.

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[10]

  • Donning PPE:

    • Perform hand hygiene.

    • Don inner gloves.

    • Don a disposable gown, ensuring complete coverage.[9]

    • Don outer gloves, pulling the cuffs over the sleeves of the gown.[12]

    • Don respiratory protection, if required, and perform a seal check.

    • Don eye and face protection.[11]

  • Handling:

    • Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation risks.[10]

    • When weighing, use a spatula and handle powders carefully to avoid generating dust.

    • For solutions, avoid splashing by adding reagents slowly and carefully.

  • Decontamination and Doffing PPE:

    • Wipe down all work surfaces with an appropriate decontaminating solution.

    • Remove outer gloves and dispose of them in a designated hazardous waste container.

    • Remove the gown by rolling it inside out and dispose of it.

    • Perform hand hygiene.

    • Remove eye and face protection, and respiratory protection.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[1][3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[1][4] Rinse the affected skin with copious amounts of water for at least 15 minutes.[2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air.[2][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[2][7] Seek immediate medical attention.

  • Spill:

    • Evacuate non-essential personnel from the area.[2]

    • Ensure the area is well-ventilated.[10]

    • Wearing appropriate PPE (see table above), contain the spill.

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2][10]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Decontaminate the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to protect both human health and the environment.

  • Waste Segregation: All waste containing this compound, including unreacted chemical, contaminated labware (pipette tips, vials), and used PPE, must be segregated as hazardous chemical waste.[8][10] Do not mix with other waste streams.[8]

  • Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[10] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Disposal Method: Never dispose of this chemical down the drain or in regular solid waste.[7][10] The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Arrange for collection by a certified hazardous waste management company.[10]

By adhering to these guidelines, you can create a culture of safety in your laboratory, enabling you to pursue your research with the confidence that you are protected.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: Imidazolidine-2,4-dione. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: pentane-2,4-dione. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

  • Bouffard, J., et al. (2019). Safe handling of hazardous drugs. Journal of Oncology Pharmacy Practice, 25(8), 1-20. Retrieved from [Link]

  • Cole-Parmer. (2005, September 6). Material Safety Data Sheet - Citraconic anhydride. Retrieved from [Link]

  • Duke University Occupational and Environmental Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • PPP Mag. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.